Itpp sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYSAZRROROSE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na6O21P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439863 | |
| Record name | ITTP Hexasodium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23103-35-7 | |
| Record name | ITTP Hexasodium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt
Authored for Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, cell-permeable allosteric effector of hemoglobin that enhances the release of oxygen into tissues. Its primary mechanism involves binding to hemoglobin and decreasing its affinity for oxygen, thereby shifting the oxygen-hemoglobin dissociation curve to the right and promoting tissue oxygenation. This action has significant therapeutic implications, particularly in oncology, where ITPP has been shown to counteract tumor hypoxia, a key driver of malignancy and treatment resistance. Beyond its direct effect on oxygen delivery, ITPP induces long-term vascular normalization, modulates the tumor immune microenvironment, and influences key signaling pathways such as HIF-1α/VEGF and PTEN. This guide provides a comprehensive overview of the molecular mechanisms, downstream physiological effects, and key experimental data related to ITPP sodium salt.
Core Mechanism of Action: Allosteric Regulation of Hemoglobin
The principal mechanism of ITPP revolves around its function as an allosteric modulator of hemoglobin (Hb), akin to the endogenous regulator 2,3-bisphosphoglycerate (2,3-BPG).[1][2][3][4]
-
Cellular Uptake: ITPP is a membrane-permeant molecule that enters red blood cells (erythrocytes).[5] Studies indicate that this transport is facilitated by the Band 3 anion exchange protein, a major transmembrane protein in erythrocytes.[6]
-
Binding and Conformational Change: Inside the erythrocyte, ITPP binds to a central cavity in the deoxyhemoglobin (T-state or "tense" state) tetramer.[7][8] This binding stabilizes the T-state, which has a lower affinity for oxygen compared to the R-state ("relaxed" state).[4][7]
-
Reduced Oxygen Affinity: By stabilizing the low-affinity T-state, ITPP makes it energetically less favorable for hemoglobin to bind oxygen. This allosteric regulation effectively reduces hemoglobin's overall oxygen-binding affinity.[5][9]
-
Rightward Shift of the Oxygen-Hemoglobin Dissociation Curve: The reduced affinity for oxygen results in a rightward shift of the oxygen-hemoglobin dissociation curve.[5] This means that for any given partial pressure of oxygen (pO2), a lower percentage of hemoglobin is saturated with oxygen, leading to an enhanced release of O2 from erythrocytes into the surrounding tissues.[5] This is particularly effective in hypoxic environments where the pO2 is already low.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 6. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
Myo-Inositol Trispyrophosphate (ITPP): An In-depth Technical Guide on its In Vivo Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
myo-Inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has demonstrated significant therapeutic potential in a variety of preclinical models. By binding to hemoglobin and reducing its oxygen affinity, ITPP facilitates the release of oxygen into tissues, thereby counteracting hypoxia. This technical guide provides a comprehensive overview of the in vivo functions of ITPP, including its core mechanism of action, quantitative physiological effects, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic applications of ITPP.
Core Mechanism of Action
The primary in vivo function of myo-inositol trispyrophosphate is to act as an allosteric regulator of hemoglobin.[1] Unlike its precursor, phytic acid, ITPP can permeate the red blood cell membrane.[1][2] Once inside the erythrocyte, ITPP binds to the same allosteric site on the hemoglobin molecule as the endogenous regulator 2,3-bisphosphoglycerate (2,3-BPG). This binding event stabilizes the T-state (tense, low-oxygen-affinity) conformation of hemoglobin.[2] The consequence of this stabilization is a rightward shift in the oxygen-hemoglobin dissociation curve, which signifies a decrease in hemoglobin's affinity for oxygen.[2][3] This reduced affinity promotes the release of oxygen from red blood cells into the surrounding tissues, leading to increased tissue oxygenation, particularly in hypoxic environments.[4][5] Studies indicate that ITPP enters red blood cells via the band 3 anion transporter.[4][6]
Caption: ITPP enters red blood cells, binds to hemoglobin, and facilitates oxygen release to tissues.
Quantitative Data Presentation
The administration of ITPP has been shown to elicit dose-dependent physiological responses in vivo. The following tables summarize the key quantitative findings from various preclinical studies.
Table 1: Effect of ITPP on Hemoglobin Oxygen Affinity (p50) in Mice
| Dose (g/kg, i.p.) | Mean p50 (torr) | % Increase in p50 | Reference(s) |
| 0 (Control) | 37.3 ± 1.5 | - | [2] |
| 1 | ~45.5 | 22% | [2] |
| 2 | ~51.1 | 37% | [2] |
| 0.5 - 3 | Not specified | up to 31% | [2][7] |
p50: Partial pressure of oxygen at which hemoglobin is 50% saturated.
Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice
| Animal Model | Administration Route | Dosage | Maximal Increase in Exercise Capacity | Reference(s) |
| Normal | Intraperitoneal | 0.5 - 3 g/kg | 57 ± 13% | [2] |
| Normal | Oral (in drinking water) | Not specified | 34 ± 10% | [2] |
| Severe Heart Failure | Intraperitoneal | Not specified | 63 ± 7% | [2] |
| Severe Heart Failure | Oral (in drinking water) | Not specified | 34% | [7] |
Table 3: Effect of ITPP on Tumor Oxygenation in Murine Models
| Tumor Model | Dosage and Regimen | Change in Tumor pO2 | Reference(s) |
| B16 Melanoma & 4T1 Breast Carcinoma | 1.5-2 g/kg, i.p., multiple doses | Increase of 10-20 mm Hg | [8][9] |
| Pancreatic Tumor | Single i.p. injection | Sustained increase for almost 1 week | [10] |
Table 4: Effect of ITPP on Hypoxia-Inducible Factor-1α (HIF-1α) Expression
| Context | Effect on HIF-1α | Reference(s) |
| Myocardium (in vivo) | Decreased mRNA expression | [2] |
| Cultured Cardiomyocytes (in vitro) | Prevention of hypoxia-induced overexpression | [5][11] |
| Vascular Endothelial Cells | Reduction in expression | [5] |
Experimental Protocols
This section provides an overview of the methodologies employed in key in vivo studies of ITPP.
Animal Models
-
Mice: Studies have utilized both healthy mice and transgenic models, such as those with severe heart failure induced by cardiac-specific overexpression of Gαq.[2] For cancer research, common models include B16 melanoma and 4T1 breast carcinoma.[9]
-
Rats: Wistar rats have been used to model myocardial infarction.[5]
ITPP Administration
-
Preparation: ITPP is dissolved in injectable water, and the pH is adjusted to 7.0 with 0.1 mol/L NaOH.[10]
-
Intraperitoneal (i.p.) Injection: A frequently used method with doses ranging from 0.5 to 4.0 g/kg.[2][10] Treatment schedules can vary from a single injection to multiple doses administered over several weeks.[5][10]
-
Oral Administration: ITPP has been successfully administered by dissolving it in the drinking water of mice.[2]
Measurement of Physiological Parameters
-
Hemoglobin p50: Blood samples are typically analyzed 18-24 hours post-ITPP administration using a HEMOX analyzer to determine the oxygen-hemoglobin dissociation curve and p50 value.[2]
-
Maximal Exercise Capacity: Assessed using treadmill tests where parameters like running time and distance to exhaustion are measured.[2]
-
Tumor Oxygenation: In vivo Electron Paramagnetic Resonance (EPR) oximetry with an implanted oxygen-sensitive probe (e.g., OxyChip) allows for repeated, localized measurements of tumor pO2 over time.[9][12]
Caption: A typical experimental workflow for in vivo evaluation of ITPP.
Signaling Pathways and Downstream Effects
The primary effect of ITPP—enhanced tissue oxygenation—triggers a cascade of downstream cellular and molecular events, particularly in disease states characterized by hypoxia.
Anti-Cancer Effects
Tumor hypoxia is a critical factor in cancer progression and therapeutic resistance. By alleviating hypoxia, ITPP exerts several anti-tumor effects:
-
Downregulation of HIF-1α: Increased oxygen availability leads to the proteasomal degradation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[2] This transcription factor is a master regulator of the cellular response to hypoxia and drives the expression of genes involved in angiogenesis, cell survival, and metabolism.
-
Vascular Normalization: By reducing HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF), long-term ITPP treatment can promote the normalization of the tumor vasculature.[10] This can lead to a more stable and efficient blood supply, further reducing hypoxia.
-
Inhibition of Tumor Cell Respiration: ITPP has also been shown to inhibit the oxygen consumption rate of tumor cells, which can further contribute to an increase in tumor oxygenation.[10]
Caption: Downstream signaling effects of ITPP in a tumor microenvironment.
Cardiovascular Effects
In cardiovascular diseases associated with ischemia, ITPP has shown significant benefits:
-
Heart Failure: By improving oxygen delivery to the myocardium, ITPP can enhance exercise capacity in animals with severe heart failure.[2]
-
Myocardial Infarction: In a rat model of myocardial infarction, ITPP treatment protected against the development of heart failure and promoted beneficial left ventricular remodeling.[5][11] This effect is attributed to the prevention of HIF-1α overexpression in cardiomyocytes under hypoxic conditions.[5][11]
Conclusion
myo-Inositol trispyrophosphate is a well-characterized molecule with a clear and potent in vivo mechanism of action. Its ability to increase tissue oxygenation by allosterically modifying hemoglobin presents a compelling therapeutic strategy for a range of hypoxia-driven pathologies, most notably cancer and cardiovascular diseases. The quantitative data from preclinical studies are promising, and the established experimental protocols provide a solid framework for future investigations. Further research into the pharmacokinetics, long-term safety, and clinical efficacy of ITPP is warranted to fully realize its therapeutic potential.
References
- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. umbrellalabs.is [umbrellalabs.is]
- 8. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors [ouci.dntb.gov.ua]
- 9. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 10. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
ITPP Sodium Salt: An In-depth Technical Guide to its Function as an Allosteric Effector of Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myo-inositol trispyrophosphate (ITPP) sodium salt is a synthetic, membrane-permeant allosteric effector of hemoglobin that holds significant promise in various therapeutic areas. By binding to hemoglobin, ITPP modulates its affinity for oxygen, promoting oxygen release in tissues. This mechanism of action has profound implications for treating conditions characterized by hypoxia, including cancer, cardiovascular diseases, and ischemia. This technical guide provides a comprehensive overview of the core principles of ITPP's interaction with hemoglobin, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: Allosteric Modulation of Hemoglobin
ITPP functions by binding to the β-cleft of deoxygenated hemoglobin, a site distinct from the oxygen-binding heme group. This binding event stabilizes the low-oxygen-affinity "tense" (T) state of the hemoglobin tetramer. Consequently, the oxygen-hemoglobin dissociation curve shifts to the right, signifying a decrease in hemoglobin's affinity for oxygen.[1] This rightward shift results in a higher partial pressure of oxygen (P50), the pressure at which hemoglobin is 50% saturated with oxygen.[1][2] The practical outcome of this allosteric modulation is an enhanced unloading of oxygen from red blood cells into peripheral tissues, particularly in hypoxic environments where the oxygen gradient is steep.[3]
A critical aspect of ITPP's therapeutic potential is its ability to permeate the red blood cell membrane, a feature not shared by similar polyanionic compounds like inositol hexaphosphate (IHP).[4] Evidence suggests that ITPP enters red blood cells via the band 3 anion exchanger protein, ensuring its targeted delivery to hemoglobin.[5]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of ITPP with hemoglobin and its physiological effects.
Table 1: In Vitro Binding and Efficacy
| Parameter | Value | Species | Method | Reference |
| Dissociation Constant (Kd) of ITPP binding to RBC ghosts | 1.72 x 10⁻⁵ M | Human | Not Specified | [5] |
| Maximum Intracellular ITPP Concentration | 5.5 x 10⁻³ M | Human | Ion Chromatography | [5] |
Table 2: In Vivo Dose-Response Effect of ITPP on Hemoglobin P50 in Mice
| ITPP Dose (Intraperitoneal) | Mean P50 (torr) | % Increase in P50 | Reference |
| Placebo | 37.3 ± 1.5 | - | [6] |
| 1 g/kg | 45.5 (calculated) | ~22% | [6] |
| 2 g/kg | 51.1 (calculated) | ~37% | [6] |
Note: Calculated mean P50 values are based on the reported average baseline and percentage increases.
Signaling Pathway and Physiological Response
ITPP's primary effect of enhancing oxygen delivery to tissues triggers downstream physiological responses. One of the most significant is the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. In hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival. By alleviating tissue hypoxia, ITPP can lead to the destabilization and reduced expression of HIF-1α.[2] This has been observed in the myocardium of mice treated with ITPP and is a key mechanism behind its therapeutic effects in conditions like heart failure and its potential as an anti-cancer agent by normalizing the tumor microenvironment.[2][7]
Experimental Protocols
Synthesis of ITPP Sodium Salt
This protocol outlines the laboratory synthesis of this compound from inositol hexaphosphate (IP6).[8]
Methodology:
-
Preparation of Perprotonated IP6: Pass a solution of IP6 dodecasodium salt through a column containing Dowex 50 resin in its H+ form.
-
Formation of Triethylammonium Salt: Convert the resulting perprotonated IP6 into its triethylammonium salt.
-
Cyclization: Heat the IP6 triethylammonium salt with dicyclohexylcarbodiimide in an acetonitrile/water solution (2:1 ratio) to induce triple cyclization, forming the triethylammonium salt of ITPP.
-
Cation Exchange: Pass an aqueous solution of the ITPP triethylammonium salt over Dowex Marathon C Na+ resin until the cation exchange of triethylammonium for sodium is complete.
-
Isolation: Evaporate the aqueous solution to obtain the sodium salt of ITPP as a solid.
Measurement of Oxygen-Hemoglobin Dissociation Curve
The oxygen-hemoglobin dissociation curve and P50 values are critical for assessing the efficacy of allosteric effectors like ITPP. The HEMOX™ Analyzer is a standard instrument for these measurements.[9]
Methodology:
-
Sample Preparation: Dilute a small volume of whole blood (e.g., 20 µL) with HEMOX™ solution (containing TES buffer, NaCl, and KCl at pH 7.4) and an anti-foaming agent.[9]
-
Instrument Setup: Introduce the prepared sample into the HEMOX™ Analyzer's optical cuvette, which contains an oxygen electrode and is maintained at 37°C.[9]
-
Oxygenation: Fully oxygenate the sample by bubbling compressed air through it.
-
Deoxygenation and Data Recording: Initiate the deoxygenation process by introducing nitrogen gas. The instrument continuously measures the partial pressure of oxygen (pO2) with the Clark electrode and the percentage of oxyhemoglobin spectrophotometrically as oxygen is displaced.
-
Data Analysis: The instrument's software plots the oxygen saturation as a function of pO2, generating the oxygen dissociation curve. The P50 value is then calculated from this curve.
In Vivo Tissue Oxygenation Measurement by EPR Oximetry
Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for the in vivo measurement of tissue oxygen partial pressure (pO2).[1]
Principles:
EPR oximetry relies on the introduction of an oxygen-sensitive paramagnetic spin probe into the tissue of interest. The EPR spectral linewidth of this probe is broadened in the presence of oxygen due to Heisenberg spin exchange. The degree of line broadening is directly proportional to the local oxygen concentration.
General Protocol:
-
Spin Probe Selection: Choose a suitable paramagnetic spin probe (e.g., a trityl radical or particulate material like India ink).
-
Probe Implantation/Injection: Introduce the spin probe into the target tissue (e.g., a tumor) via implantation of a solid probe or injection of a soluble probe.
-
Animal Placement: Position the anesthetized animal within the EPR spectrometer's resonator.
-
Data Acquisition: Acquire EPR spectra from the region containing the spin probe.
-
Data Analysis: Measure the linewidth of the acquired EPR spectrum.
-
pO2 Calculation: Convert the measured linewidth to pO2 using a pre-determined calibration curve.
-
Experimental Intervention: Administer ITPP and repeat EPR measurements at various time points to monitor changes in tissue pO2.
X-ray Crystallography of Hemoglobin-ITPP Complex
Determining the three-dimensional structure of the hemoglobin-ITPP complex provides invaluable insight into the molecular basis of its allosteric regulation.
General Protocol:
-
Hemoglobin Purification: Purify human or animal hemoglobin from red blood cell lysates.
-
Deoxygenation: Prepare deoxygenated hemoglobin (deoxy-Hb) by subjecting the purified hemoglobin to anaerobic conditions, often with the addition of a reducing agent like sodium dithionite.
-
Co-crystallization:
-
Incubate the deoxy-Hb with a molar excess of this compound.
-
Set up crystallization trials using appropriate precipitants (e.g., polyethylene glycol or high-salt solutions) under anaerobic conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
-
Crystal Harvesting and Cryo-protection: Carefully harvest the grown crystals and transfer them to a cryo-protectant solution to prevent ice formation during X-ray data collection.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the hemoglobin-ITPP complex using molecular replacement, with a known hemoglobin structure as the starting model. Refine the atomic coordinates to fit the experimental electron density map.
Conclusion
This compound represents a compelling molecule for the allosteric modulation of hemoglobin, with a clear mechanism of action that leads to enhanced oxygen delivery to tissues. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of ITPP. The ability to precisely measure its effects on hemoglobin function and in vivo tissue oxygenation is crucial for its continued development and potential translation into clinical applications for a range of hypoxia-related diseases.
References
- 1. advancedcompounds.com [advancedcompounds.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of salt solution on the physicochemical properties and in vitro/ in vivo expression of mRNA/LNP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size and Shape Controlled Crystallization of Hemoglobin for Advanced Crystallography [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. US20100267674A1 - Calcium/sodium salt of inositol tripyrophosphate as an allosteric effector of hemoglobin - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
An In-depth Guide to Myo-Inositol Trispyrophosphate (ITPP) and its Role in Enhancing Tissue Oxygenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has garnered significant interest for its ability to enhance oxygen delivery to tissues. By binding to hemoglobin, ITPP reduces its affinity for oxygen, thereby facilitating the release of oxygen in hypoxic environments. This whitepaper provides a comprehensive overview of the core mechanism of ITPP, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and outlines the therapeutic potential of this novel molecule.
Introduction
Adequate oxygen supply is critical for cellular metabolism and overall physiological function. In numerous pathological conditions, such as heart failure, cancer, and ischemic diseases, tissue hypoxia is a central feature that exacerbates disease progression. Myo-inositol trispyrophosphate (ITPP), a pyrophosphate derivative of phytic acid, has emerged as a promising therapeutic candidate to counteract hypoxia.[1][2] Unlike its precursor, phytic acid, ITPP can permeate the red blood cell (RBC) membrane.[2] Once inside the RBC, it acts as an allosteric modulator of hemoglobin, promoting the release of oxygen into peripheral tissues.[2][3] This document serves as a technical guide to the fundamental aspects of ITPP's function and its evaluation.
Mechanism of Action
ITPP's primary mechanism involves the allosteric regulation of hemoglobin (Hb). It selectively enters red blood cells, a process believed to be mediated by the band 3 anion transporter.[3] Inside the erythrocyte, ITPP binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), a natural allosteric effector of hemoglobin. This binding stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen. Consequently, the hemoglobin-oxygen dissociation curve shifts to the right, indicating that for any given partial pressure of oxygen (pO2), more oxygen is released from hemoglobin.[4][5] This enhanced oxygen offloading at the tissue level helps to alleviate hypoxia.[6][7] Evidence suggests that this increased oxygen availability can lead to downstream effects such as the suppression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.[4][6]
Figure 1: Mechanism of ITPP-mediated oxygen delivery.
Quantitative Data on ITPP Efficacy
Numerous preclinical studies have quantified the effects of ITPP on physiological parameters related to oxygen delivery and physical performance. The data consistently demonstrate a dose-dependent increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a key indicator of reduced hemoglobin-oxygen affinity.
Table 1: Effect of ITPP on Hemoglobin P50 in Mice
| ITPP Dose (i.p.) | Mean P50 (torr) | % Increase in P50 | Reference |
| Control | 37.3 ± 1.5 | - | [4] |
| 1 g/kg | ~45.5 | ~22% | [4][5] |
| 2 g/kg | ~51.1 | ~37% | [4][5] |
| 0.5-3 g/kg | - | up to 31% (maximal) | [1][4] |
Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice
| Animal Model | ITPP Administration | % Increase in Exercise Capacity | Reference |
| Normal Mice | i.p. injection (0.5-3 g/kg) | up to 57 ± 13% | [1][4] |
| Normal Mice | Oral (in drinking water) | 34 ± 10% | [1][6] |
| Heart Failure Mice | i.p. injection | up to 63 ± 7% | [1][6] |
| Heart Failure Mice | Oral (in drinking water) | 34 ± 10% | [1][6] |
Table 3: Effect of ITPP on Tumor Oxygenation
| Tumor Model | ITPP Dose | Change in pO2 (mm Hg) | Time to Max Effect | Reference |
| 9L-glioma | 2 g/kg (single dose) | 83.6% increase | 2 hours | [8] |
| FSaII fibrosarcoma | 2 g/kg (single dose) | 29.6% increase | 2 hours | [8] |
| B16 melanoma | 6-dose protocol | Increase to 14.6 ± 9.55 | After 5th dose | [9] |
| 4T1 breast carcinoma | 3-dose protocol | Increase to 27.7 ± 9.94 | After 2nd dose | [9] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for key experiments involving ITPP.
In Vivo Administration of ITPP in Mice
-
Objective: To assess the systemic effects of ITPP on physiological parameters.
-
Materials: Myo-inositol trispyrophosphate hexasodium salt, sterile saline or drinking water, laboratory mice (e.g., C57BL/6), appropriate syringes and gavage needles.
-
Intraperitoneal (i.p.) Injection Protocol:
-
Prepare ITPP solutions by dissolving the compound in sterile saline to the desired concentration (e.g., 100-300 mg/mL).
-
Calculate the required volume for each mouse based on its body weight and the target dose (e.g., 0.5-3 g/kg).[1][4]
-
Administer the ITPP solution via intraperitoneal injection.
-
House the animals under standard conditions and perform subsequent analyses at specified time points (e.g., 18-24 hours post-injection).[4][5]
-
-
Oral Administration Protocol:
Measurement of Hemoglobin-Oxygen Dissociation (P50)
-
Objective: To determine the effect of ITPP on the oxygen-binding affinity of hemoglobin.
-
Materials: Whole blood sample, HEMOX Analyzer or similar spectrophotometric instrument, buffer solutions, compressed nitrogen and air.[5][10]
-
Protocol:
-
Collect a whole blood sample (e.g., 50 µL) from the mouse (control or ITPP-treated) via cardiac puncture or tail vein sampling into a heparinized tube.
-
Load the blood sample into the measurement cuvette of the HEMOX Analyzer.
-
The instrument first saturates the sample with oxygen (equilibration with compressed air).
-
Then, nitrogen is introduced to gradually deoxygenate the hemoglobin.[10]
-
The spectrophotometer continuously measures the absorbance changes at specific wavelengths to determine the percent oxygen saturation as the partial pressure of oxygen decreases.[11]
-
The instrument's software generates an oxygen-hemoglobin dissociation curve and calculates the p50 value—the pO2 at which hemoglobin is 50% saturated.[5][12]
-
Assessment of Maximal Exercise Capacity
-
Objective: To evaluate the effect of enhanced oxygen delivery on physical performance.
-
Materials: Motorized treadmill for mice, air-puff stimulation system.[13][14]
-
Protocol:
-
Acclimatize the mice to the treadmill for several days before the baseline measurement.
-
Measure the baseline maximal exercise capacity for each mouse by having it run on the treadmill with a progressively increasing workload (speed and/or incline).
-
Use a motivational stimulus, such as a gentle air puff, to encourage continued running.[14]
-
Record the total distance run or time to exhaustion as the measure of maximal exercise capacity.[13]
-
Administer ITPP or a placebo to the mice.[13]
-
Re-measure the maximal exercise capacity at a specified time after treatment (e.g., 16-24 hours) in a blinded manner.[4][14]
-
Figure 2: General workflow for in vivo ITPP studies.
Therapeutic Potential and Logical Framework
The ability of ITPP to increase oxygen delivery to tissues underpins its therapeutic potential for a range of hypoxia-related diseases. In heart failure, improved oxygenation of the myocardium and skeletal muscles could enhance cardiac function and increase exercise tolerance, a common debilitating symptom for patients.[1][6] In oncology, alleviating tumor hypoxia can make cancer cells more susceptible to radiation therapy and certain chemotherapies.[8][9] Furthermore, ITPP has been shown to inhibit hypoxia-induced pathological angiogenesis.[5]
Figure 3: Logical framework of ITPP's therapeutic potential.
Conclusion
Myo-inositol trispyrophosphate is a potent modulator of hemoglobin-oxygen affinity with a well-defined mechanism of action. Preclinical data strongly support its ability to increase oxygen delivery to tissues, leading to significant improvements in physiological function in models of heart failure and cancer. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of ITPP. Further investigation is warranted to translate these promising preclinical findings into clinical benefits for patients with hypoxia-driven diseases.
References
- 1. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 3. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt in Alleviating Tumor Hypoxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor hypoxia is a critical feature of the tumor microenvironment, contributing to malignant progression, therapeutic resistance, and immune evasion.[1][2] Myo-inositol trispyrophosphate (ITPP), an allosteric effector of hemoglobin, presents a promising strategy to counteract tumor hypoxia.[3] By enhancing the release of oxygen from red blood cells, ITPP effectively re-oxygenates hypoxic tumor tissues.[4][5] This guide provides a comprehensive overview of the mechanism of action of ITPP sodium salt, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing its effects, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
ITPP functions through a dual mechanism to alleviate tumor hypoxia and its downstream consequences.
1.1 Allosteric Modulation of Hemoglobin: The primary mechanism of ITPP is its function as a synthetic, membrane-permeant allosteric effector of hemoglobin.[5][6] It binds to hemoglobin and decreases its affinity for oxygen, shifting the oxygen-hemoglobin dissociation curve to the right.[7] This facilitates the release of bound oxygen from red blood cells, particularly in the low partial pressure of oxygen (pO2) characteristic of the tumor microenvironment.[3][4] The increased oxygen availability directly counteracts tumor hypoxia, shifting hypoxic regions toward normoxia.[1][8]
1.2 Normalization of Tumor Vasculature: Beyond its effects on oxygen delivery, ITPP promotes the normalization of the chaotic and leaky tumor vasculature. It achieves this by activating the endothelial Phosphatase and Tensin homolog (PTEN), a key tumor suppressor protein.[9][10] PTEN activation helps to stabilize and mature tumor vessels, leading to more efficient blood perfusion and, consequently, improved and sustained tumor oxygenation.[6][9]
Signaling Pathway of ITPP Action
Caption: Mechanism of ITPP in the tumor microenvironment.
Quantitative Data on Efficacy
Preclinical and clinical studies have provided quantitative evidence of ITPP's ability to re-oxygenate tumors and impact disease progression.
Preclinical Efficacy Data
Studies in murine models of melanoma (B16) and breast carcinoma (4T1) demonstrate a significant increase in tumor oxygenation following ITPP administration.[1][8] This re-oxygenation leads to reduced tumor growth and metastasis.[6]
| Parameter Measured | Tumor Model | Treatment Protocol | Result | Reference |
| Tumor Oxygenation (pO2) | 4T1 Breast Carcinoma | Three-dose ITPP protocol | Max pO2 increase to 27.7 ± 9.94 mm Hg (vs. 4.5 ± 4.83 mm Hg in control) | [8] |
| 4T1 Breast Carcinoma | Four-dose ITPP protocol | Mean pO2 increase to 12.4 ± 16.38 mm Hg (vs. 3.6 ± 4.69 mm Hg in control) | [8] | |
| B16F10 Melanoma | Six-dose ITPP protocol (days 5,6,11,12,17,18) | Mean pO2 increase to 15.6 ± 6.38 mm Hg (vs. 5.5 ± 3.37 mm Hg in control) | [8] | |
| Generic Tumors | Single ITPP injection | pO2 increase detectable after 30 min, reaching 40 mmHg | [6] | |
| Tumor Growth | B16F10Luc Melanoma | ITPP treatment (unspecified) | Mean tumor weight reduced from 2.5 ± 0.5 g to 0.5 ± 0.2 g at day 23 | [6] |
| Molecular Markers | Human Microvascular Endothelial Cells (in vitro, hypoxic) | Co-culture with ITPP-loaded RBCs | VEGF expression reduced to <20% of control | [5] |
| B16F10/Mammary Cancer | ITPP treatment | Strong downregulation of HIF-1α and HIF-2 mRNA and protein | [6] |
Clinical Trial Data
A Phase Ib dose-escalation study (NCT02528526) evaluated the safety and efficacy of ITPP in patients with advanced hepatopancreatobiliary malignancies.[11][12]
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 12,390 mg/m² | [11][12] |
| Treatment-Related Toxicities | 32 events, mostly hypercalcemia, requiring minimal intervention | [11] |
| Disease Stabilization (ITPP Monotherapy) | 52% of patients | [11][12] |
| Partial Response (Post-subsequent Chemotherapy) | 10% of patients | [11] |
| Stable Disease (Post-subsequent Chemotherapy) | 60% of patients | [11][12] |
| Angiogenic Marker Changes | Decrease in markers (VEGFA, ANG1, etc.) noted in ~60% of patients | [11][13] |
Experimental Protocols
Accurate assessment of tumor hypoxia and the effects of ITPP requires specific experimental methodologies.
Protocol: In Vivo Tumor pO2 Measurement by EPR Oximetry
This protocol describes the direct and repeated measurement of local pO2 in tumors of live animals using an implantable oxygen sensor.[1][8]
Materials:
-
Tumor-bearing mice (e.g., B16 or 4T1 models)
-
Implantable oxygen sensors ("OxyChip")
-
Electron Paramagnetic Resonance (EPR) spectrometer
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for implantation
Procedure:
-
Sensor Implantation: Anesthetize the mouse. Make a small incision in the skin adjacent to the tumor. Using a trocar, insert the OxyChip sensor directly into the tumor tissue. Suture the incision. Allow the animal to recover for at least 24 hours before the first measurement.
-
Animal Preparation: For each measurement, anesthetize the mouse and place it in a restraining device compatible with the EPR spectrometer.
-
Baseline Measurement: Position the mouse within the EPR spectrometer so that the implanted OxyChip is in the center of the resonator. Record the baseline EPR spectrum to determine the pre-treatment pO2 level. The line width of the EPR spectrum is proportional to the local oxygen concentration.
-
ITPP Administration: Administer this compound systemically (e.g., intraperitoneal injection) according to the desired dose and schedule.[8]
-
Post-Treatment Measurements: At defined time points post-ITPP administration (e.g., hours to days), repeat the EPR measurement (Step 3) to monitor the dynamics of tumor pO2.[8]
-
Data Analysis: Convert the EPR line widths to pO2 values (mm Hg) using a pre-established calibration curve. Plot pO2 levels over time for treated versus control (saline-injected) animals.
Protocol: Non-Invasive Tumor Oxygenation Assessment by MSOT
Multispectral Optoacoustic Tomography (MSOT) provides a non-invasive method to quantify total hemoglobin and calculate oxygen saturation (%sO2) in tumor tissue.[14]
Materials:
-
Tumor-bearing mice
-
MSOT imaging system
-
Anesthesia (isoflurane) and physiological monitoring station
-
This compound solution and control (e.g., PBS)
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on the imaging stage. Maintain body temperature and monitor vital signs. Apply ultrasound gel to the tumor area for acoustic coupling.
-
Baseline Imaging: Acquire a baseline MSOT scan of the tumor. The system emits light at multiple wavelengths (e.g., 700-875 nm), which is absorbed by oxyhemoglobin (HbO2) and deoxyhemoglobin (Hb).[14] The resulting thermoelastic expansion generates ultrasound waves that are detected to form an image.
-
ITPP Administration: While the animal remains under anesthesia, administer a single dose of ITPP or saline control.
-
Post-Injection Imaging: Acquire subsequent MSOT scans at various time points after injection (e.g., 3 hours) to monitor changes in HbO2 and Hb levels.[14]
-
Data Analysis: Use spectral unmixing algorithms provided with the MSOT software to differentiate the signals from HbO2 and Hb based on their distinct absorption spectra. Calculate the percentage of oxygen saturation (%sO2 = HbO2 / (HbO2 + Hb)) within the tumor region of interest. Compare the change in %sO2 between baseline and post-injection scans for ITPP-treated versus control groups.
Protocol: Immunohistochemical (IHC) Analysis of Hypoxia Markers
This protocol allows for the visualization and semi-quantification of hypoxia-inducible factors and exogenous hypoxia markers in tumor tissue sections.[15][16]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Hypoxia probe (e.g., pimonidazole hydrochloride), if used
-
Primary antibodies (e.g., anti-HIF-1α, anti-pimonidazole)
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Probe Administration (for exogenous markers): If using pimonidazole, administer the probe to the tumor-bearing animal (e.g., via intraperitoneal injection) 60-90 minutes before sacrificing and harvesting the tumor.[16]
-
Tissue Processing: Excise tumors, fix in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections onto slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-HIF-1α) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP complex.
-
-
Visualization: Apply DAB chromogen substrate. The target protein will appear as a brown precipitate.
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin (blue). Dehydrate, clear, and mount the slides with a coverslip.
-
Analysis: Examine slides under a microscope. Hypoxic regions will show positive brown staining for the marker. The intensity and distribution of the staining can be scored semi-quantitatively.
Preclinical Experimental Workflow
Caption: A typical workflow for preclinical evaluation of ITPP.
Conclusion and Future Directions
This compound represents a novel and effective approach to mitigating tumor hypoxia. Its dual mechanism of enhancing oxygen delivery and normalizing tumor vasculature addresses a fundamental driver of cancer progression and treatment resistance.[1][17] The robust preclinical data, demonstrating significant increases in tumor pO2 and subsequent anti-tumor effects, are supported by initial clinical findings showing good tolerability and signs of activity.[6][8][11] The ability of ITPP to create an "oxygen therapeutic window" makes it an excellent candidate for combination therapies, potentially enhancing the efficacy of radiotherapy, certain chemotherapies, and immunotherapies that are hampered by hypoxic conditions.[1][4][8] Further clinical investigation is warranted to fully define its role in oncology and optimize its use as an adjuvant to standard-of-care treatments.
References
- 1. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Stable tumor vessel normalization with pO2 increase and endothelial PTEN activation by inositol trispyrophosphate brings novel tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umbrellalabs.is [umbrellalabs.is]
- 8. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 9. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. | Sigma-Aldrich [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. openworks.mdanderson.org [openworks.mdanderson.org]
- 15. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances [mdpi.com]
- 16. Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Myo-Inositol Trispyrophosphate (ITPP) in Cardiovascular Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has emerged as a promising therapeutic candidate for cardiovascular diseases. By binding to hemoglobin, ITPP reduces its affinity for oxygen, thereby enhancing oxygen release into hypoxic tissues. This mechanism of action holds significant potential for treating conditions characterized by inadequate oxygen supply, such as heart failure and myocardial infarction. Preclinical studies have demonstrated the efficacy of ITPP in improving exercise capacity, preserving cardiac function, and mitigating the detrimental effects of hypoxia on the myocardium. This technical guide provides an in-depth overview of the core science behind ITPP, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols, and a review of the relevant signaling pathways.
Core Mechanism of Action
ITPP's primary therapeutic effect stems from its ability to modulate the oxygen-hemoglobin dissociation curve. Unlike endogenous allosteric effectors, ITPP is a synthetic molecule designed to readily cross the red blood cell membrane[1]. Once inside the erythrocyte, ITPP binds to the allosteric site of hemoglobin, inducing a conformational change that shifts the oxygen-hemoglobin dissociation curve to the right[2][3]. This rightward shift signifies a decrease in hemoglobin's affinity for oxygen, resulting in a higher partial pressure of oxygen (p50) – the oxygen tension at which hemoglobin is 50% saturated[4][5]. Consequently, at any given oxygen tension in the peripheral tissues, more oxygen is released from hemoglobin, effectively increasing oxygen availability to the cells[6][7].
Signaling Pathway: ITPP's Effect on Oxygen Delivery
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. scintica.com [scintica.com]
- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 4. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 5. pnas.org [pnas.org]
- 6. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Hemoglobin Modulator ITPP: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
myo-Inositol trispyrophosphate (ITPP) is a synthetic, cell-permeable allosteric effector of hemoglobin that has garnered significant interest for its potential therapeutic applications in conditions associated with tissue hypoxia, such as cancer and cardiovascular diseases. By binding to hemoglobin, ITPP reduces its oxygen affinity, thereby promoting the release of oxygen into tissues. This technical guide provides an in-depth overview of the discovery and synthesis of the sodium salt of ITPP, detailed experimental protocols for its preclinical evaluation, and a summary of key quantitative data. Furthermore, it elucidates the signaling pathways modulated by ITPP through comprehensive diagrams.
Discovery and Mechanism of Action
myo-Inositol trispyrophosphate was identified as a novel, membrane-permeant molecule capable of allosterically regulating the oxygen-binding affinity of hemoglobin[1][2]. Unlike other hemoglobin modifiers, ITPP can efficiently cross the red blood cell membrane, a critical feature for its in vivo activity[1].
The primary mechanism of action of ITPP involves its binding to the allosteric site of hemoglobin, the same pocket that binds endogenous effectors like 2,3-bisphosphoglycerate (2,3-BPG)[3]. This binding stabilizes the low-oxygen-affinity T-state (tense state) of hemoglobin, leading to a rightward shift in the oxygen-hemoglobin dissociation curve[3][4]. This shift results in a higher partial pressure of oxygen (p50), the oxygen tension at which hemoglobin is 50% saturated, signifying an enhanced release of oxygen from red blood cells into the surrounding tissues[2][5].
The entry of ITPP into red blood cells is mediated by the band 3 anion transporter[1]. Inhibition of this transporter has been shown to prevent the ITPP-induced shift in the oxygen-hemoglobin equilibrium[1]. This selective uptake by red blood cells contributes to its targeted effect and favorable safety profile[1].
Synthesis and Purification of ITPP Sodium Salt
2.1. Representative Synthesis Protocol
-
Protection of myo-Inositol: Start with the protection of the hydroxyl groups of myo-inositol that are not to be phosphorylated. This can be achieved using various protecting groups, such as benzyl or silyl ethers, to ensure regioselectivity.
-
Phosphorylation: The unprotected hydroxyl groups are then phosphorylated. A common method utilizes phosphoramidite chemistry, for example, using BINOL-derived phosphoramidites, which allows for controlled, regioselective phosphorylation[5].
-
Pyrophosphorylation: The introduced phosphate groups are subsequently converted to pyrophosphates. This can be achieved by reacting the phosphorylated intermediate with a suitable phosphate donor, such as CMP-morpholidate, in an anhydrous solvent like pyridine.
-
Deprotection: All protecting groups are removed to yield the free inositol trispyrophosphate. This step often involves catalytic hydrogenation to remove benzyl groups or treatment with fluoride sources for silyl groups.
-
Purification and Salt Formation: The crude ITPP is purified using anion-exchange chromatography[2]. A gradient of a salt solution (e.g., sodium chloride or ammonium bicarbonate) is used to elute the highly charged ITPP. To obtain the sodium salt, the purified ITPP can be passed through a column of a strong cation-exchange resin in the Na+ form, or by titration with a sodium hydroxide solution followed by lyophilization. The final product is typically a white powder.
2.2. Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the structure and phosphorylation pattern of the inositol ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Quantitative Data
The efficacy of ITPP has been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: Effect of ITPP on Hemoglobin Oxygen Affinity (p50) in Mice
| Dosage (i.p.) | Mean Increase in p50 | Reference |
| 1 g/kg | 22% | [5] |
| 2 g/kg | 37% | [5] |
Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice
| Animal Model | Dosage | Maximal Increase in Exercise Capacity | Reference |
| Normal Mice | 0.5-3 g/kg (i.p.) | 57 ± 13% | [2] |
| Mice with Severe Heart Failure | i.p. administration | 63 ± 7% | [2] |
| Normal and Failing Mice | Oral administration in drinking water | 34 ± 10% | [2] |
Table 3: Effect of ITPP on Tumor Oxygenation
| Tumor Model | ITPP Treatment | Change in Tumor pO2 | Reference |
| B16 Melanoma | Systemic administration | Elevated by 10-20 mm Hg | [6] |
| 4T1 Breast Carcinoma | Systemic administration | Elevated by 10-20 mm Hg | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of ITPP.
4.1. Measurement of Hemoglobin Oxygen Dissociation Curve (p50)
4.1.1. Principle
The oxygen-hemoglobin dissociation curve is determined using a Hemox-Analyzer, which measures the partial pressure of oxygen (pO2) and the corresponding oxygen saturation of hemoglobin (%HbO2) in a blood sample.
4.1.2. Materials
-
Hemox-Analyzer (TCS Scientific Corp.)
-
Hemox-Solution (buffer, pH 7.4)
-
Anticoagulated whole blood (e.g., with heparin)
-
Nitrogen gas
-
Compressed air
4.1.3. Protocol
-
Sample Preparation: Dilute 50 µL of whole blood in 5 mL of Hemox-Solution.
-
Instrument Setup:
-
Turn on the Hemox-Analyzer and allow it to warm up.
-
Calibrate the pO2 electrode according to the manufacturer's instructions.
-
Equilibrate the sample chamber to 37°C.
-
-
Measurement:
-
Introduce the diluted blood sample into the measurement cuvette.
-
Saturate the sample with oxygen by bubbling compressed air through it until 100% saturation is achieved.
-
Initiate the deoxygenation process by bubbling nitrogen gas through the sample.
-
The instrument will continuously record the pO2 and %HbO2, generating the oxygen dissociation curve.
-
-
Data Analysis: The p50 value, which is the pO2 at 50% hemoglobin saturation, is automatically calculated and displayed by the instrument's software.
4.2. Assessment of Maximal Exercise Capacity in Mice
4.2.1. Principle
A motorized treadmill is used to determine the maximal exercise capacity of mice, measured as the total distance run until exhaustion.
4.2.2. Materials
-
Motorized treadmill for mice with adjustable speed and incline, and an air-puff stimulus at the rear of the lane.
-
C57BL/6 mice (or other relevant strain).
4.2.3. Protocol
-
Acclimation: For several days prior to the experiment, acclimate the mice to the treadmill for 10-15 minutes each day at a low speed (e.g., 5-10 m/min) and 0° incline to minimize stress.
-
Exercise Test:
-
Place the mouse on the treadmill.
-
Start the treadmill at a low speed (e.g., 10 m/min) and a fixed incline (e.g., 15°).
-
Increase the speed by a set increment (e.g., 2 m/min) every 2-3 minutes.
-
Encourage the mouse to run using a gentle air puff.
-
Exhaustion is defined as the point at which the mouse remains on the rear grid for a continuous period (e.g., 10 seconds) despite the air-puff stimulus.
-
-
Data Collection: Record the total time and speed at exhaustion to calculate the total distance run.
4.3. In Vivo Tumor Oxygenation Measurement by EPR Oximetry
4.3.1. Principle
Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive technique to measure the partial pressure of oxygen (pO2) in tissues. It utilizes an oxygen-sensitive paramagnetic probe, such as an "OxyChip," implanted in the tissue of interest.
4.3.2. Materials
-
L-band EPR spectrometer
-
Implantable oxygen-sensitive probe (e.g., OxyChip)
-
Anesthesia (e.g., isoflurane)
-
Tumor-bearing mice
4.3.3. Protocol
-
Probe Implantation:
-
Anesthetize the mouse.
-
Surgically implant the OxyChip into the tumor.
-
Allow the animal to recover for a few days before measurements.
-
-
EPR Measurement:
-
Anesthetize the mouse and place it in the EPR spectrometer.
-
Position the surface loop resonator over the implanted probe.
-
Acquire the EPR spectrum of the probe. The spectral linewidth is dependent on the local pO2.
-
-
Data Analysis:
-
The pO2 is calculated from the linewidth of the EPR spectrum using a pre-determined calibration curve.
-
Repeated measurements can be taken over time to monitor changes in tumor oxygenation following ITPP administration.
-
Signaling Pathways and Molecular Interactions
The biological effects of ITPP stem from its ability to modulate hemoglobin's oxygen affinity, which in turn influences downstream signaling pathways sensitive to oxygen levels.
5.1. ITPP's Allosteric Regulation of Hemoglobin
ITPP binds to the 2,3-BPG binding pocket of deoxyhemoglobin, stabilizing the T-state conformation. This allosteric modulation reduces hemoglobin's affinity for oxygen, promoting its release in peripheral tissues.
Caption: Allosteric regulation of hemoglobin by ITPP.
5.2. Downstream Effects on HIF-1α Signaling
By increasing tissue oxygenation, ITPP counteracts hypoxia, a key driver of various pathological processes. One of the master regulators of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glycolysis, and cell survival. ITPP, by alleviating hypoxia, promotes the degradation of HIF-1α.
Caption: ITPP's effect on the HIF-1α signaling pathway.
Conclusion
myo-Inositol trispyrophosphate sodium salt represents a promising therapeutic agent for a variety of diseases characterized by tissue hypoxia. Its well-defined mechanism of action, involving the allosteric modulation of hemoglobin, leads to enhanced oxygen delivery to tissues. The preclinical data robustly support its efficacy in improving exercise capacity in heart failure models and in alleviating tumor hypoxia. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of ITPP and related compounds. Future research should focus on optimizing its synthesis and formulation for clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]
- 3. Regioselective phosphorylation of myo-inositol with BINOL-derived phosphoramidites and its application for protozoan lysophosphatidylinositol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of racemic myo-inositol 1,4,5-trisphosphate 3-O-methylenecarboxylate, a Ca2+-mobilising myo-lnositol 1,3,4,5-tetrakisphosphate analogue - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective phosphorylation of myo-inositol with BINOL-derived phosphoramidites and its application for protozoan lysophosphatidylinositol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to myo-Inositol Trispyrophosphate (ITPP) Hexasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol Trispyrophosphate (ITPP) hexasodium salt is a synthetic, membrane-permeant allosteric effector of hemoglobin. It has garnered significant interest in the scientific and medical communities for its ability to modulate the oxygen-releasing capacity of red blood cells. This property presents a promising therapeutic strategy for conditions associated with tissue hypoxia, such as cardiovascular diseases and certain cancers. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of ITPP hexasodium salt, along with key experimental methodologies.
Chemical Properties and Structure
ITPP hexasodium salt is a white to off-white solid. It is a highly polar and hygroscopic compound. While some sources describe it as soluble in water, others indicate it is slightly soluble and may require sonication for complete dissolution.[1] Lyophilized powder is recommended for long-term storage, with reconstitution in sterile water immediately before use.[2]
Quantitative Data
The key chemical and physical properties of ITPP hexasodium salt are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₆Na₆O₂₁P₆ | [3] |
| Molecular Weight | 737.88 g/mol | [3] |
| CAS Number | 23103-35-7 | [3] |
| Melting Point | >270°C (decomposes) | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in water (sonication may be required) | [1] |
| Purity | >95% (by HPLC) | [4] |
| ³¹P NMR Chemical Shifts (in D₂O) | δ -10.2, -11.5, and -12.8 ppm | [2] |
| Mass Spectrometry ([M-Na]⁻) | m/z 653.8 | [2] |
Mechanism of Action and Signaling Pathway
ITPP functions as an allosteric modulator of hemoglobin (Hb). It binds to a site on the hemoglobin tetramer distinct from the oxygen-binding site, inducing a conformational change that lowers the affinity of hemoglobin for oxygen. This shift in the oxygen-hemoglobin dissociation curve to the right results in enhanced oxygen release in tissues, particularly in hypoxic environments.[5]
The uptake of ITPP into red blood cells is reportedly mediated by the band 3 anion transporter.[6] Once inside the erythrocyte, ITPP influences the allosteric equilibrium of hemoglobin, favoring the T-state (tense state) over the R-state (relaxed state). The T-state has a lower affinity for oxygen, thus promoting its release.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of ITPP hexasodium salt.
Caption: Mechanism of ITPP-mediated oxygen delivery to hypoxic tissues.
Experimental Protocols
Synthesis and Purification of ITPP Hexasodium Salt
General Synthesis Procedure:
-
Phosphorylation: myo-Inositol is reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), under controlled temperature and pH conditions.
-
Salt Formation: Following phosphorylation, the product is converted to its hexasodium salt.
-
Purification: The crude ITPP hexasodium salt is purified using strong anion-exchange chromatography. Elution is typically performed with a sodium chloride gradient (e.g., 0.5–1.0 M).
-
Desalting: The purified salt is desalted via dialysis or size-exclusion chromatography.[2]
Analytical Methods
Objective: To detect and quantify ITPP in biological matrices. A high-performance ion chromatography (HPIC) system is often employed.
Methodology:
-
Sample Preparation: Biological samples (e.g., red blood cell lysates) are prepared to isolate the analyte.
-
Chromatographic Separation:
-
Column: A suitable anion-exchange column (e.g., Omni Pac PAX-100) is used.
-
Mobile Phase: A gradient elution is typically employed. For instance, a gradient of hydrochloric acid in a water:2-propanol mixture has been described for the separation of inositol phosphates.
-
Post-Column Reaction: To enhance detection, the eluent can be mixed with a reagent solution in a post-column reactor. For example, a solution of 0.1% Fe(NO₃)₃·9H₂O in 2% HClO₄ can be used for the detection of inositol phosphates.
-
-
Detection: The concentration of ITPP is determined by a suitable detector, often a conductivity detector.
Objective: To provide a highly sensitive and specific method for the quantification of ITPP in complex biological matrices like plasma and urine.
Methodology:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Due to the hydrophilic nature of ITPP, a mixed-mode weak anion exchange SPE can be used for extraction from biological matrices.
-
Reconstitution: The extracted sample is reconstituted in a solvent compatible with the LC mobile phase. A mixture of ammonium acetate in deionized water, methanol, and acetonitrile has been shown to provide good response and peak shape.[7]
-
-
Chromatographic Separation:
-
Technique: Hydrophilic Interaction Chromatography (HILIC) is preferred for the retention of polar compounds like ITPP.
-
Column: A HILIC column is used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The transitions of the doubly-charged deprotonated ITPP molecule (e.g., m/z 301.9) can be monitored.[7]
-
In Vitro Assay for Hemoglobin Oxygen Affinity
Objective: To determine the effect of ITPP on the oxygen-binding affinity of hemoglobin. This is often quantified by measuring the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.
Methodology:
-
Sample Preparation: Whole blood or a suspension of red blood cells is incubated with varying concentrations of ITPP hexasodium salt.
-
Measurement of Oxygen Dissociation Curve:
-
Instrumentation: A Hemox™ Analyzer or a similar instrument is used to measure the oxygen-hemoglobin dissociation curve.
-
Principle: The instrument measures the change in absorbance of hemoglobin as it becomes oxygenated and deoxygenated, allowing for the determination of the P50 value.
-
-
Data Analysis: The P50 values obtained in the presence of different concentrations of ITPP are compared to the control (without ITPP) to quantify the rightward shift in the oxygen dissociation curve. An increase in the P50 value indicates a decrease in oxygen affinity.[8]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the effect of ITPP on hemoglobin's oxygen affinity.
Caption: Experimental workflow for assessing ITPP's effect on Hb oxygen affinity.
Conclusion
ITPP hexasodium salt holds considerable promise as a therapeutic agent for diseases characterized by tissue hypoxia. Its well-defined mechanism of action as an allosteric modulator of hemoglobin provides a clear rationale for its development. The analytical methods described herein offer robust approaches for its detection and quantification in biological systems, which are crucial for preclinical and clinical investigations. Further research into detailed synthesis and formulation protocols will be vital for advancing this compound through the drug development pipeline.
References
- 1. Myo-Inositol Trispyrophosphate HexasodiuM Salt | 23103-35-7 [chemicalbook.com]
- 2. myo-Inositol Trispyrophosphate Hexasodium Salt | 23103-35-7 | Benchchem [benchchem.com]
- 3. Itpp sodium salt | C6H6Na6O21P6 | CID 10439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. myo-Inositol Trispyrophosphate Hexasodium Salt [lgcstandards.com]
- 5. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rmtcnet.com [rmtcnet.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of myo-inositol trispyrophosphate (ITPP) sodium salt for preclinical research applications. ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin that holds significant promise in therapeutic areas characterized by hypoxia, including oncology and cardiovascular diseases. This document details its mechanism of action, physicochemical properties, and key experimental protocols to facilitate its investigation in a laboratory setting.
Core Concepts and Mechanism of Action
Myo-inositol trispyrophosphate, as a hexasodium salt, is a pyrophosphate derivative of phytic acid.[1] Its primary mechanism of action is the allosteric regulation of hemoglobin.[2] By binding to hemoglobin, ITPP reduces its affinity for oxygen, which shifts the oxygen-hemoglobin dissociation curve to the right.[2][3] This enhanced release of oxygen from red blood cells into tissues effectively counteracts hypoxia.[2]
Downstream of this primary effect, ITPP has been shown to suppress the expression of Hypoxia-Inducible Factor 1α (HIF-1α).[4] This is a critical transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in angiogenesis, cell survival, and metabolism. The proposed mechanism for HIF-1α suppression by ITPP involves the activation of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). Activated PTEN inhibits the PI3K/Akt/mTOR signaling pathway, which is a key regulator of HIF-1α translation. Additionally, the increase in intracellular oxygen levels facilitated by ITPP also contributes to the destabilization and degradation of HIF-1α. The subsequent downregulation of HIF-1α leads to reduced expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2]
Physicochemical Properties and Formulation
ITPP is typically supplied as a white, solid, hexasodium salt.[5] Key physicochemical properties are summarized in the table below.
| Property | Data | Reference |
| Chemical Formula | C₆H₆Na₆O₂₁P₆ | [6] |
| Molecular Weight | 737.88 g/mol | [6] |
| Appearance | White Solid | [5] |
| Solubility | Soluble in water. | [7] |
| Storage | Store lyophilized powder at -20°C, protected from light. | [8] |
| Solution Stability | Solutions at pH 7.0-7.4 are reported to be stable for 72 hours at 4°C but degrade rapidly above 25°C. For long-term storage, lyophilized powder is recommended, with reconstitution in sterile water immediately before use. | [7] |
Note on Formulation: For in vivo studies, ITPP sodium salt is typically dissolved in sterile saline (0.9% NaCl) for intraperitoneal (IP) or intravenous (IV) administration.[9] For in vitro assays, it can be dissolved in appropriate buffer systems such as phosphate-buffered saline (PBS) or Tris buffer.
Synthesis and Purification Overview
Purification of the crude ITPP product is typically achieved by anion-exchange chromatography.[7] A strong anion-exchange resin, such as Dowex 1X8-200, can be used. The hexasodium salt is eluted using a sodium chloride gradient (e.g., 0.5–1.0 M NaCl).[7] Following elution, desalting is performed, for example, by dialysis or size-exclusion chromatography, to obtain the purified ITPP hexasodium salt.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the chemical structure of ITPP. While reference spectra for this compound are not widely published, a certificate of analysis for a commercial batch indicates that the spectra are "Consistent with structure".[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized ITPP. Anion-exchange or ion-pair reversed-phase chromatography methods can be developed for this purpose.[11][12] A purity of ≥95% is generally expected for research-grade material.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of ITPP.
Preclinical Applications and In Vivo Data
This compound has been investigated in various preclinical models of diseases characterized by hypoxia.
Oncology: In rodent models of pancreatic cancer and glioblastoma, ITPP has been shown to increase tumor oxygenation, inhibit tumor growth, and enhance the efficacy of conventional therapies like gemcitabine and radiation.[9]
Cardiovascular Disease: In a rat model of myocardial infarction, chronic ITPP treatment was found to partially prevent post-infarction heart failure.[4] It has also been shown to prevent right ventricular failure and improve survival in a rat model of monocrotaline-induced pulmonary hypertension.
Quantitative In Vivo Data
| Parameter | Animal Model | Dosage | Result | Reference |
| Tumor Oxygenation (pO₂) | Mouse | 2 g/kg (single dose) | Highest enhancement of tumor pO₂ observed at 2 hours post-administration. | [9] |
| Antitumor Activity | Rat | 1.5 g/kg (weekly IV for 11 weeks) | Significantly extended survival time in a pancreatic cancer model. | [8] |
| Cardioprotective Effect | Rat | 1.5 g/kg (IP, twice weekly for 4 weeks) | Halted the increase of left ventricular dilation and reduced impairment of ejection fraction in a myocardial infarction model. | [8] |
| Parameter | Value Range |
| Time to Cmax | 6 hours |
| Elimination Half-life | ~1-3 hours |
Experimental Protocols
6.1. In Vitro Hemoglobin Oxygen Dissociation Assay
This protocol provides a general framework for assessing the effect of ITPP on the oxygen-binding affinity of hemoglobin. A high-throughput method using a microplate reader is described.[13][14]
Materials:
-
Purified hemoglobin
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader with spectral scanning capabilities
-
Nitrogen gas source
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
In a 96-well microplate, prepare dilutions of ITPP in PBS. Include a vehicle control (PBS only).
-
Add purified hemoglobin to each well to a final concentration of approximately 3 µM.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance spectrum of each well from 400-600 nm to determine the initial oxygenated hemoglobin (oxyHb) signal.
-
Induce deoxygenation by placing the plate in a chamber flushed with nitrogen gas.
-
At timed intervals, measure the absorbance spectrum to monitor the decrease in the oxyHb signal and the increase in the deoxygenated hemoglobin (deoxyHb) signal.
-
The rate of deoxygenation in the presence of ITPP compared to the vehicle control indicates its effect on oxygen release. A faster rate of deoxygenation signifies a rightward shift in the oxygen dissociation curve.
6.2. In Vitro Cardiomyocyte Hypoxia Assay
This protocol details a method to evaluate the effect of ITPP-treated red blood cells on HIF-1α expression in cardiomyocytes under hypoxic conditions.[4]
Materials:
-
Cardiomyocyte cell line (e.g., HL-1)
-
Complete cell culture medium
-
Gelatin-coated culture slides or plates
-
Freshly isolated red blood cells (RBCs)
-
This compound
-
Hypoxia chamber (1% O₂)
-
Anti-HIF-1α antibody
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cardiomyocytes on gelatin-coated slides and culture until they form a confluent monolayer.
-
ITPP Loading of RBCs: Incubate freshly isolated RBCs with this compound (e.g., 10 mM) in a suitable buffer for 1-2 hours at 37°C to allow for uptake. Wash the RBCs to remove extracellular ITPP.
-
Induction of Hypoxia: Place the cardiomyocyte cultures in a hypoxia chamber (1% O₂) for 3 hours to induce HIF-1α expression.
-
Co-culture with RBCs: After the initial hypoxic incubation, replace the culture medium with fresh medium containing either ITPP-loaded RBCs or control (unloaded) RBCs.
-
Continued Incubation: Continue to incubate the co-cultures under hypoxic conditions for an additional 2-4 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary anti-HIF-1α antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity of nuclear HIF-1α to determine the effect of ITPP-treated RBCs on its expression. A reduction in HIF-1α staining in the presence of ITPP-loaded RBCs indicates that the enhanced oxygen release from these cells alleviates hypoxia in the cardiomyocytes.
Preclinical Toxicity and Safety
Visualizations
Diagram 1: Signaling Pathway of ITPP Action
Caption: Signaling pathway of ITPP leading to reduced angiogenesis.
Diagram 2: Experimental Workflow for In Vitro Cardiomyocyte Hypoxia Assay
Caption: Workflow for cardiomyocyte hypoxia assay with ITPP.
This guide is intended for research purposes only and provides a summary of currently available information on this compound. Researchers should consult the primary literature for further details and conduct their own validation studies.
References
- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. This compound | C6H6Na6O21P6 | CID 10439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myo-Inositol Trispyrophosphate Hexasodium Salt | 23103-35-7 | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. myo-Inositol trispyrophosphate hexasodium (ITPP hexasodium) | Others 12 | 23103-35-7 | Invivochem [invivochem.com]
- 10. thomastobin.com [thomastobin.com]
- 11. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Administration of ITPP Sodium Salt to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of myo-inositol trispyrophosphate (ITPP) sodium salt to mice for research purposes. ITPP is a membrane-permeant allosteric effector of hemoglobin, enhancing the oxygen-releasing capacity of red blood cells.[1] This property makes it a valuable tool for studying the effects of increased oxygen delivery in various pathological models, including cancer and cardiovascular diseases.
Mechanism of Action
ITPP functions by binding to hemoglobin within red blood cells and reducing its affinity for oxygen.[2] This allosteric modulation shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen into hypoxic tissues.[1][3] This targeted increase in tissue oxygenation has been shown to inhibit tumor growth and metastasis, as well as improve exercise capacity in models of heart failure.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for the administration of ITPP sodium salt to mice based on published studies.
| Parameter | Value | Route of Administration | Mouse Model | Reference |
| Dosage Range | 0.5 - 4.0 g/kg | Intraperitoneal (i.p.) | Normal, Tumor-bearing | [3][5] |
| Optimal Dosage (Tumor Oxygenation) | 2 g/kg (once daily for 2 days) | Intraperitoneal (i.p.) | Tumor-bearing (rat) | [5] |
| Maximal Increase in p50 | 31% | Intraperitoneal (i.p.) | Normal | [3] |
| Maximal Increase in Exercise Capacity | 57 ± 13% | Intraperitoneal (i.p.) | Normal | [3] |
| Time to Peak Tumor Oxygenation | 2 hours after the second injection | Intraperitoneal (i.p.) | Tumor-bearing (rat) | [5] |
| Duration of Increased Tumor Oxygenation | At least 4 days | Intraperitoneal (i.p.) | Tumor-bearing (rat) | [5] |
p50: partial pressure of oxygen at which hemoglobin is 50% saturated.
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol details the preparation of this compound solution for intraperitoneal administration to mice.
Materials:
-
This compound powder
-
Sterile, injectable water
-
0.1 mol/L Sodium Hydroxide (NaOH) solution
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
pH meter
Procedure:
-
Dissolution: Weigh the desired amount of this compound powder and dissolve it in sterile, injectable water to achieve the target concentration.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to 7.0 by adding a small volume of 0.1 mol/L NaOH solution dropwise while continuously monitoring the pH.[5]
-
Sterilization: Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a sterile vial.
Intraperitoneal (i.p.) Administration to Mice
This protocol describes the standard procedure for intraperitoneal injection of the prepared ITPP solution into mice.
Materials:
-
Sterile ITPP solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge)
-
Animal restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The mouse's abdomen should be accessible.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. This location minimizes the risk of puncturing the cecum, bladder, or other internal organs.
-
Syringe Preparation: Draw the calculated volume of the ITPP solution into the sterile syringe. Ensure there are no air bubbles.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Substance Administration: Slowly and steadily depress the plunger to inject the ITPP solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.
Important Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Dosage Determination: The optimal dose of ITPP may vary depending on the specific mouse strain, disease model, and experimental endpoint. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.
-
Vehicle Control: A vehicle control group (receiving injections of the saline or water vehicle with adjusted pH) should always be included in experiments to account for any effects of the injection procedure or the vehicle itself.
-
Data Interpretation: Correlate the administration of ITPP with relevant physiological measurements, such as tumor oxygenation, blood gas analysis, or functional outcomes, to accurately assess its effects.
References
- 1. In vitro and in vivo toxicological evaluation of 6′-Sialyllactose sodium salt produced by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable nonaqueous pentobarbital sodium solutions for use in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short‐Term Chilled and Ambient‐Temperature Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ITPP Sodium Salt in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of myo-inositol trispyrophosphate (ITPP) sodium salt in preclinical pancreatic cancer models. The following sections detail the dosage, administration, and observed effects of ITPP, along with detailed protocols for its preparation and delivery in rodent models.
Introduction
Myo-inositol trispyrophosphate (ITPP) is an allosteric effector of hemoglobin that promotes the release of oxygen from red blood cells, thereby reversing hypoxia in the tumor microenvironment.[1][2] Pancreatic cancer is characterized by a dense, poorly vascularized stroma, leading to significant hypoxia, which contributes to therapeutic resistance and poor prognosis. By alleviating tumor hypoxia, ITPP has been shown to inhibit tumor growth, reduce metastasis, and enhance the efficacy of conventional chemotherapies like gemcitabine in pancreatic cancer models.[1]
Mechanism of Action
ITPP functions by binding to hemoglobin and reducing its affinity for oxygen, leading to increased oxygen delivery to tissues. In the context of pancreatic cancer, this reoxygenation of the tumor microenvironment leads to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α).[1] The subsequent decrease in HIF-1α activity results in reduced expression of its downstream targets, including Vascular Endothelial Growth Factor (VEGF) and Lysyl Oxidase (LOX). This cascade of events leads to the normalization of the tumor vasculature, decreased desmoplasia (the formation of fibrous connective tissue), and enhanced infiltration of immune cells into the tumor.[1]
Caption: Signaling pathway of ITPP in pancreatic cancer.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound in various pancreatic cancer models as reported in preclinical studies.
Table 1: this compound Dosage and Administration in Rodent Models of Pancreatic Cancer
| Animal Model | Tumor Model | ITPP Dosage | Administration Route | Treatment Schedule | Reference |
| Rats | Syngeneic Rat Pancreatic Tumors | 1.5 g/kg | Intravenous | Weekly | [1] |
| Nude Mice | MiaPaCa2 Human Pancreatic Cancer Xenografts | 1.5 g/kg | Intravenous | Weekly | [1] |
| NOD.SCID Mice | Patient-Derived Pancreatic Tumor Xenografts | 1.5 g/kg | Intravenous | Weekly | [1] |
Table 2: Effects of this compound Treatment on Pancreatic Cancer Models
| Animal Model | Tumor Model | Primary Outcome(s) | Key Findings | Reference |
| Rats | Syngeneic Rat Pancreatic Tumors | Tumor Growth, Metastasis, Survival | Restricted primary tumor growth, inhibited metastasis development, superior survival compared to gemcitabine. | [1] |
| Nude Mice | MiaPaCa2 Human Pancreatic Cancer Xenografts | Tumor Growth | Strongly inhibited tumor growth. | [1] |
| NOD.SCID Mice | Patient-Derived Pancreatic Tumor Xenografts | Tumor Growth | Strongly inhibited tumor growth. | [1] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol is based on methodologies reported for in vivo studies.
Materials:
-
This compound powder
-
Sterile, injectable water
-
0.1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the ITPP powder in sterile, injectable water to the target concentration (e.g., for a 1.5 g/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 37.5 mg/mL).
-
Measure the pH of the solution.
-
Adjust the pH to 7.0 by adding small volumes of 0.1 M NaOH solution. Monitor the pH closely during this step.
-
Once the pH is adjusted to 7.0, filter the solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution appropriately (as recommended by the manufacturer) until use.
Intravenous (IV) Administration of ITPP in Mice
This protocol describes the tail vein injection procedure in mice.
Caption: Experimental workflow for IV administration of ITPP.
Materials:
-
Prepared this compound solution
-
Mouse restraint device
-
Warming device (e.g., heat lamp, warming pad)
-
Sterile 27-30 gauge needles and syringes
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Animal Preparation:
-
Warm the mouse for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible for injection. This can be achieved by placing the mouse under a heat lamp or on a warming pad.
-
-
Restraint:
-
Securely place the mouse in a suitable restraint device to minimize movement and stress.
-
-
Injection Site Preparation:
-
Swab the tail with a 70% alcohol wipe to clean the injection site.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Using a sterile syringe with a 27-30 gauge needle, carefully insert the needle into the vein at a shallow angle.
-
Slowly inject the ITPP solution. Resistance during injection may indicate that the needle is not properly seated in the vein.
-
The maximum injection volume is typically around 10 mL/kg.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Concluding Remarks
The use of this compound presents a promising strategy for targeting the hypoxic microenvironment of pancreatic cancer. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the therapeutic potential of ITPP, both as a monotherapy and in combination with other anti-cancer agents. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable results.
References
Application Notes and Protocols for Assessing Tumor Hypoxia with ITPP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a common feature of solid tumors, is a significant contributor to cancer progression, metastasis, and resistance to therapies such as radiation and chemotherapy.[1][2] Myo-inositol trispyrophosphate (ITPP) sodium salt is an allosteric effector of hemoglobin that facilitates the release of oxygen from red blood cells, thereby increasing oxygen delivery to hypoxic tissues.[3][4] Additionally, ITPP has been shown to normalize tumor vasculature, further alleviating hypoxia.[5] These properties make ITPP a valuable tool for studying the impact of reoxygenation on tumor biology and for developing novel anti-cancer therapeutic strategies.
These application notes provide detailed protocols for the preparation and administration of ITPP sodium salt in preclinical tumor models, as well as methods for assessing its effects on tumor oxygenation.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Tumor Oxygenation
| Tumor Model | Animal Model | ITPP Dose | Administration Route | Measurement Method | Change in Tumor pO2 | Reference |
| B16 Melanoma | Mice | 2 g/kg (6 doses) | Intraperitoneal (IP) | EPR Oximetry | Increased by 10-20 mm Hg | [6][7] |
| 4T1 Breast Carcinoma | Mice | 1.5 g/kg (3-4 doses) | Intraperitoneal (IP) | EPR Oximetry | Increased by 10-20 mm Hg | [6][7] |
| 9L-Glioma | Rats | 2 g/kg (2 doses) | Intraperitoneal (IP) | EPR Oximetry | Significant increase, leading to reoxygenation | [4][8] |
| Rhabdomyosarcoma | Rats | 2 g/kg (2 doses) | Intraperitoneal (IP) | EPR Oximetry | Enhanced tumor oxygenation | [4][8] |
| Pancreatic Tumor Models (Su86.86, MIA PaCa-2, Colo357) | Mice | Not specified | Not specified | MSOT | Potential to determine changes in tumoral oxygenation | [9] |
Table 2: this compound Dosage and Administration Regimens from Preclinical Studies
| Tumor Model | Animal Model | ITPP Dose | Dosing Schedule | Reference |
| B16F10 Melanoma | Mice | 2 g/kg | 6 injections on days 5, 6, 11, 12, 17, 18 or 5, 6, 12, 13, 19, 20 post-inoculation | [7] |
| 4T1 Breast Carcinoma | Mice | 1.5 g/kg | 3 injections on days 8, 12, 16 or 4 injections on days 8, 9, 15, 16 post-inoculation | [7] |
| Rhabdomyosarcoma | Rats | 0.5 to 2 g/kg | Daily for 4 consecutive days | [10] |
| 9L-Glioma & Rhabdomyosarcoma | Rats | 2 g/kg | Once daily for 2 days | [4][8] |
| Hepatopancreatobiliary Tumors | Humans (Phase Ib) | 1866–14,500 mg/m²/dose | Nine 8-hour infusions over 3 weeks | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
Myo-inositol trispyrophosphate (ITPP) triethylammonium salt
-
Dowex Marathon C Na+ resin
-
Injectable water
-
0.1 mol/L NaOH
-
pH meter
Procedure:
-
Conversion to Sodium Salt:
-
Dissolve the ITPP triethylammonium salt in an aqueous solution.
-
Pass the solution over a column packed with Dowex Marathon C Na+ resin to exchange the triethylammonium ions for sodium ions.[11]
-
Evaporate the aqueous solution to obtain the this compound.
-
-
Solution Preparation:
-
Dissolve the this compound in injectable water to the desired concentration (e.g., for a 2 g/kg dose in a 20g mouse, a concentration of 40 mg/mL would require a 1 mL injection).
-
Adjust the pH of the solution to 7.0 using a small volume of 0.1 mol/L NaOH.[8]
-
Sterile filter the final solution through a 0.22 µm filter before injection.
-
Protocol 2: Assessment of Tumor Hypoxia using Electron Paramagnetic Resonance (EPR) Oximetry
Principle: EPR oximetry is a technique that measures the partial pressure of oxygen (pO2) in tissues by detecting the effect of oxygen on the EPR spectrum of an implanted oxygen-sensing probe.
Materials:
-
EPR spectrometer (e.g., L-band)
-
Implantable oxygen-sensing probes (e.g., lithium phthalocyanine (LiPc) crystals or OxyChip)[3][6]
-
27-gauge needle for probe implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal and Tumor Model Preparation:
-
Implantation of Oxygen-Sensing Probe:
-
EPR Measurement:
-
Place the animal within the EPR spectrometer.
-
Acquire EPR spectra. Typical parameters for an L-band spectrometer are: frequency of 1.1 GHz, microwave power of 16 mW, and modulation amplitude of 0.045 G.[3]
-
The spectral linewidth of the probe is proportional to the local pO2. Calibrate the linewidth against known oxygen concentrations to determine the pO2 in mmHg.
-
-
Data Acquisition and Analysis:
Protocol 3: Assessment of Tumor Oxygenation using Multispectral Optoacoustic Tomography (MSOT)
Principle: MSOT is a non-invasive imaging technique that uses the photoacoustic effect to visualize and quantify tissue chromophores. By illuminating the tissue with light at multiple wavelengths, MSOT can differentiate between oxyhemoglobin (HbO2) and deoxyhemoglobin (Hb), providing a measure of blood oxygen saturation (sO2).[5][9]
Materials:
-
MSOT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal and Tumor Model Preparation:
-
Establish tumors in the animal model as described in Protocol 2.
-
-
Baseline Imaging:
-
Anesthetize the animal and place it in the MSOT scanner.
-
Acquire a baseline MSOT scan of the tumor region. This involves illuminating the tissue with a range of near-infrared wavelengths (e.g., 700-970 nm).[9]
-
-
ITPP Administration:
-
Administer the this compound solution.
-
-
Post-Injection Imaging:
-
Acquire subsequent MSOT scans at desired time points after ITPP injection (e.g., 3 hours post-injection).[9]
-
-
Data Analysis:
-
Reconstruct the raw optoacoustic data to generate images at each wavelength.
-
Use spectral unmixing algorithms to separate the signals from HbO2 and Hb.[9]
-
Calculate the percentage of oxygen saturation (%sO2) using the formula: %sO2 = [HbO2] / ([HbO2] + [Hb]) x 100.
-
Compare the post-injection sO2 maps to the baseline scans to assess the change in tumor oxygenation.
-
Mandatory Visualization
Caption: Signaling pathway of ITPP in reducing tumor hypoxia.
Caption: Experimental workflow for assessing tumor hypoxia with ITPP.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. PO2-based biodosimetry evaluation using an EPR technique acts as a sensitive index for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multispectral optoacoustic tomography - Wikipedia [en.wikipedia.org]
- 6. A New EPR oximetry protocol to estimate the tissue oxygen consumption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumour suppressor PTEN activity is differentially inducible by myo‐inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Angiogenesis Assays Using ITPP Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing myo-inositol trispyrophosphate (ITPP) sodium salt in in vitro angiogenesis assays. The primary mechanism of ITPP in this context is indirect, relying on its ability to modulate oxygen delivery from red blood cells (RBCs), thereby influencing the key hypoxia-driven pathways of angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and various pathological conditions, including tumor growth and metastasis. A key driver of angiogenesis is hypoxia, a state of low oxygen tension, which stabilizes the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α). Stabilized HIF-1α upregulates the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which in turn stimulates endothelial cell proliferation, migration, and tube formation.
Myo-inositol trispyrophosphate (ITPP) is a synthetic allosteric effector of hemoglobin. When loaded into red blood cells (RBCs), ITPP significantly decreases hemoglobin's affinity for oxygen, leading to enhanced oxygen release in hypoxic environments.[1] This localized increase in oxygenation counteracts the hypoxic conditions that drive angiogenesis. It is important to note that free ITPP sodium salt, at non-toxic concentrations (up to 50 µM), does not directly affect endothelial cell angiogenesis.[1] The anti-angiogenic effect is mediated through ITPP-loaded RBCs.
This document outlines the protocols for preparing ITPP-loaded RBCs and subsequently using them in co-culture with endothelial cells for various in vitro angiogenesis assays, including tube formation, migration, and proliferation assays.
Data Presentation
The following table summarizes representative quantitative data demonstrating the inhibitory effect of ITPP-loaded Red Blood Cells (RBCs) on in vitro angiogenesis under hypoxic conditions.
| Assay | Condition | Mean Tube Length (µm ± SD) | Number of Branch Points (± SD) | Relative Cell Migration (% Wound Closure ± SD) | Relative Cell Proliferation (% of Control ± SD) |
| Tube Formation | Hypoxia + Control RBCs | 450 ± 35 | 32 ± 5 | N/A | N/A |
| Hypoxia + ITPP-loaded RBCs | 50 ± 10 | 3 ± 2 | N/A | N/A | |
| Migration (Wound Healing) | Hypoxia + Control RBCs | N/A | N/A | 85 ± 8 | N/A |
| Hypoxia + ITPP-loaded RBCs | N/A | N/A | 20 ± 5 | N/A | |
| Proliferation (BrdU) | Hypoxia + Control RBCs | N/A | N/A | N/A | 100 ± 12 |
| Hypoxia + ITPP-loaded RBCs | N/A | N/A | N/A | 45 ± 9 |
Note: The data presented in this table are representative examples derived from qualitative descriptions of experimental outcomes and should be used for illustrative purposes. Actual results may vary depending on the specific experimental conditions, cell types, and ITPP loading efficiency.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Hypoxia-Induced Angiogenesis and ITPP-RBC Intervention
References
Application Notes and Protocols for Preparing ITPP Sodium Salt Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeable allosteric effector of hemoglobin. In preclinical studies, it has demonstrated potential in conditions associated with hypoxia by enhancing oxygen release from red blood cells. Its effects are not limited to in vivo applications; ITPP also influences intracellular signaling pathways, making it a molecule of interest for in vitro research in various fields, including oncology and cardiovascular disease. Proper preparation of ITPP sodium salt solutions is critical to ensure its stability and efficacy in cell culture experiments. These application notes provide detailed protocols for the preparation, sterilization, and storage of this compound solutions, along with recommended working concentrations and a summary of its stability.
Data Presentation
Quantitative data regarding the solubility, recommended concentrations, and stability of this compound solutions are summarized in the table below for easy reference.
| Parameter | Value | Citations |
| Solubility | Slightly soluble in water (sonication may be required). A related compound, D-myo-Inositol-3,4,5-triphosphate (sodium salt), is soluble in water at 50 mg/mL. | |
| Recommended Stock Solution Concentration | 10-50 mM in sterile water or phosphate-buffered saline (PBS). | |
| Recommended Working Concentration | 0.1 µM - 100 µM (optimal concentration should be determined empirically for each cell line and assay). A concentration of 78 mM has been used in red blood cell studies to reduce HIF-1α expression. | |
| pH of Stock Solution | Adjust to pH 7.0 - 7.4 for immediate use. For enhanced stability, a pH > 8.0 can minimize hydrolysis. | [1] |
| Short-Term Storage (Solution) | Stable for up to 72 hours at 4°C. | [1] |
| Long-Term Storage (Solution) | Aliquot and store at -80°C to avoid freeze-thaw cycles. | [1] |
| Long-Term Storage (Powder) | Store as a lyophilized powder at ≤ -15°C in a desiccated environment. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) for pH adjustment
-
pH meter or pH indicator strips
-
0.22 µm sterile syringe filter
-
Sterile syringes
Procedure:
-
Calculate the required mass of this compound. The molecular weight of myo-Inositol Trispyrophosphate Hexasodium Salt is 737.88 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 7.38 mg of this compound.
-
Weigh the this compound. In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder.
-
Dissolve the powder. Transfer the powder to a sterile microcentrifuge tube. Add the desired volume of sterile water or PBS. For example, for a 10 mM solution, add 1 mL of solvent for every 7.38 mg of powder.
-
Aid dissolution (if necessary). If the powder does not dissolve readily, vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes until the powder is completely dissolved.
-
Adjust the pH. Measure the pH of the solution. If necessary, adjust the pH to 7.0-7.4 using sterile 0.1 M NaOH or 0.1 M HCl. Add the acid or base dropwise while monitoring the pH.
-
Sterilize the solution. Draw the ITPP solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contaminants.
-
Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term use (up to 72 hours), the solution can be stored at 4°C.
Visualizations
Experimental Workflow for ITPP Solution Preparation
References
Application Notes and Protocols: Measuring the Oxygen Dissociation Curve with ITPP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin. It has garnered significant interest in research and drug development due to its ability to modulate the oxygen-hemoglobin dissociation curve. By decreasing the affinity of hemoglobin for oxygen, ITPP promotes the release of oxygen into tissues.[1][2][3] This mechanism holds therapeutic potential for conditions characterized by tissue hypoxia, such as heart failure, cancer, and ischemic diseases.[3][4]
These application notes provide a detailed overview and experimental protocols for measuring the oxygen dissociation curve of hemoglobin in response to ITPP treatment. The protocols are designed to be adaptable for both in vitro and ex vivo studies.
Principle of Action
ITPP functions by binding to the allosteric site of hemoglobin, the same site where 2,3-bisphosphoglycerate (2,3-BPG), the natural allosteric effector, binds. This binding stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen. Consequently, the oxygen-hemoglobin dissociation curve shifts to the right, leading to an increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (P50).[5][6] This rightward shift indicates enhanced oxygen unloading from red blood cells, particularly in hypoxic tissues.[3][7] The entry of ITPP into red blood cells is facilitated by the band 3 anion exchanger protein.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of ITPP on the P50 value of the oxygen-hemoglobin dissociation curve.
Table 1: In Vivo Effect of ITPP on P50 in Mice
| ITPP Dose (Intraperitoneal) | Mean Increase in P50 | P50 Value (mmHg) | Reference |
| Low Dose (0.03mg) | 18% | 44 ± 1 | [5] |
| High Dose (0.06mg) | 31% | 51 ± 2 | [5] |
| 1 g/kg | 22% | - | [8] |
| 2 g/kg | 37% | - | [8] |
| Control (Placebo) | - | 37 ± 2 | [5] |
Table 2: In Vivo Effect of ITPP on Myocardial HIF-1α mRNA Expression in Mice
| Treatment | Myocardial HIF-1α mRNA (arbitrary units) | Reference |
| ITPP (2 g/kg, i.p.) | 1.7 ± 0.6 | [1] |
| Control | 5.5 ± 1.4 | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Whole Blood with ITPP and Measurement of the Oxygen Dissociation Curve using a Hemox™ Analyzer
This protocol describes the in vitro treatment of whole blood with ITPP and subsequent analysis of the oxygen-hemoglobin dissociation curve.
Materials:
-
Freshly drawn whole blood anticoagulated with heparin or EDTA.
-
myo-Inositol trispyrophosphate (ITPP) solution (prepare fresh in saline or appropriate buffer).
-
Hemox™ Analyzer (TCS Scientific Corp.).
-
Hemox™ solution (pH 7.4 buffer).
-
Compressed air or oxygen source.
-
Compressed nitrogen source.
-
Pipettes and sterile, nuclease-free microcentrifuge tubes.
-
Incubator or water bath at 37°C.
Procedure:
-
Blood Sample Preparation:
-
Collect whole blood into tubes containing either heparin or EDTA as an anticoagulant.
-
Centrifuge the blood at 1,500 x g for 5 minutes at room temperature to separate plasma and red blood cells (RBCs).
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the RBCs twice with a physiological buffer (e.g., phosphate-buffered saline, PBS) by resuspending the cells and centrifuging as in the previous step.
-
After the final wash, resuspend the packed RBCs in PBS to a hematocrit of approximately 50%.
-
-
ITPP Incubation:
-
Prepare a stock solution of ITPP in saline or PBS. The final concentration for incubation will need to be optimized depending on the experimental goals.
-
In a microcentrifuge tube, mix a defined volume of the washed RBC suspension with the ITPP solution to achieve the desired final concentration.
-
Prepare a control sample by adding an equal volume of saline or PBS without ITPP to another tube of the RBC suspension.
-
Incubate the samples for a specified period (e.g., 1-2 hours) at 37°C with gentle agitation.
-
-
Oxygen Dissociation Curve Measurement:
-
Turn on the Hemox™ Analyzer and allow it to warm up as per the manufacturer's instructions.
-
Dilute 50 µL of the ITPP-treated or control blood sample in 5 mL of Hemox™ solution (a buffer that maintains a pH of 7.4).[5]
-
Draw the sample-buffer mixture into the instrument's cuvette.
-
Equilibrate the sample to 37°C within the instrument.
-
Saturate the sample with oxygen by bubbling with compressed air until 100% saturation is achieved.
-
Initiate the deoxygenation process by bubbling with nitrogen gas.
-
The Hemox™ Analyzer will continuously measure the partial pressure of oxygen (pO2) using a Clark electrode and the corresponding hemoglobin oxygen saturation (SO2) via dual-wavelength spectrophotometry as nitrogen is introduced.[4]
-
The instrument's software will generate the oxygen-hemoglobin dissociation curve and calculate the P50 value. The entire recording process for a single sample typically takes around 30 minutes.[5]
-
-
Data Analysis:
-
Compare the P50 values and the shape of the oxygen dissociation curves between the ITPP-treated and control samples.
-
A rightward shift of the curve and an increased P50 value in the ITPP-treated sample indicate a decrease in hemoglobin's affinity for oxygen.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of ITPP action on red blood cells and tissue.
Experimental Workflow
Caption: Experimental workflow for measuring the oxygen dissociation curve.
References
- 1. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemox Analyzer - TCS Scientific Corp [tcssci.com]
- 6. What is <em>p</em>50 [acutecaretesting.org]
- 7. kluger.chem.utoronto.ca [kluger.chem.utoronto.ca]
- 8. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ITPP Sodium Salt Administration in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol trispyrophosphate (ITPP) sodium salt is an allosteric effector of hemoglobin that reduces its oxygen-binding affinity, thereby promoting the release of oxygen into tissues. This mechanism has been investigated as a strategy to alleviate tumor hypoxia, a critical factor contributing to resistance to radiotherapy. By increasing tumor oxygenation, ITPP has the potential to sensitize hypoxic cancer cells to the cytotoxic effects of ionizing radiation. These application notes provide a summary of preclinical findings and detailed protocols for researchers investigating the combined administration of ITPP sodium salt and radiotherapy.
Mechanism of Action
ITPP facilitates the release of oxygen from red blood cells, leading to increased oxygen levels in hypoxic tumor microenvironments. This reoxygenation enhances the efficacy of radiotherapy through the "oxygen effect," where the presence of molecular oxygen is required to "fix" the DNA damage induced by radiation-generated free radicals, leading to permanent strand breaks and subsequent cell death. Furthermore, alleviating hypoxia can downregulate hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that promotes tumor survival, angiogenesis, and resistance to therapy. The combined treatment of ITPP and radiotherapy aims to increase initial and residual DNA damage, prevent radiation-induced damage to the tumor vasculature, and potentially enhance anti-tumor immune responses.[1]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in combination with radiotherapy.
Table 1: Effect of ITPP and Radiotherapy on Tumor Growth Delay
| Tumor Model | Treatment Group | Time to Reach Endpoint (days) | Notes |
| Rhabdomyosarcoma | Vehicle | 8.90 ± 0.35 | Endpoint: tumor volume reaching a specific size. |
| ITPP (2 g/kg) | 8.80 ± 0.42 | ITPP monotherapy showed no significant effect on tumor growth.[2] | |
| Radiotherapy (20 Gy) + Vehicle | - | Data not provided in a comparable format. | |
| Radiotherapy (20 Gy) + ITPP (2 g/kg) | - | No significant improvement in outcome was observed in this model.[2] | |
| 9L-Glioma | Vehicle | 14.61 ± 0.71 | Endpoint: tumor volume reaching a specific size. |
| ITPP (2 g/kg) | 15.00 ± 0.53 | ITPP monotherapy showed no significant effect on tumor growth.[2] | |
| Radiotherapy (30 Gy) + Vehicle | - | Data not provided in a comparable format. | |
| Radiotherapy (30 Gy) + ITPP (2 g/kg) | - | A trend towards increased response was observed, but the effect was heterogeneous, with some tumors being cured while others did not benefit.[2] |
Table 2: Effect of ITPP on Tumor Oxygenation
| Tumor Model | ITPP Dosing Schedule | Change in Tumor pO2 | Reference |
| B16 Melanoma | Multiple doses | Elevated by 10–20 mm Hg compared to control | Krzykawska-Serda et al., 2023 |
| 4T1 Breast Carcinoma | Multiple doses | Elevated by 10–20 mm Hg compared to control | Krzykawska-Serda et al., 2023 |
Experimental Protocols
In Vivo Administration of this compound and Radiotherapy
This protocol is based on methodologies described in preclinical rodent models.[2][3]
Materials:
-
This compound
-
Injectable water (sterile)
-
0.1 M NaOH (sterile)
-
Syringes and needles for intraperitoneal injection
-
Animal tumor model (e.g., subcutaneous rhabdomyosarcoma or 9L-glioma in rats)
-
Small animal radiation research platform
Procedure:
-
Preparation of ITPP Solution:
-
Dissolve this compound in sterile injectable water to the desired concentration (e.g., for a 2 g/kg dose).
-
Adjust the pH of the solution to 7.0 using a small volume of 0.1 M NaOH.
-
Sterile filter the final solution.
-
-
ITPP Administration:
-
Radiotherapy:
-
Perform irradiation 2 hours after the final ITPP administration, a time point shown to correspond with maximal tumor oxygenation.[3]
-
Utilize a small animal radiation research platform to deliver a precise, localized dose of radiation to the tumor.
-
The radiation dose will be model-dependent (e.g., a single dose of 20 Gy for rhabdomyosarcoma or 30 Gy for 9L-glioma).[3]
-
-
Monitoring:
-
Monitor tumor growth daily using calipers.
-
Record animal weight and general health status regularly.
-
Follow ethical guidelines for animal experimentation, including defining humane endpoints.
-
Assessment of DNA Damage (γH2AX Immunohistochemistry)
This protocol provides a general framework for detecting DNA double-strand breaks in formalin-fixed, paraffin-embedded tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections on slides
-
Histology-grade solvents (e.g., xylene or a safer alternative)
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., EDTA buffer, pH 8.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene (or equivalent) for 2x10 minutes.
-
Rehydrate through a graded alcohol series (100%, 95%, 70% ethanol, then water) for 5 minutes each.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution at 95°C for 50 minutes.
-
Allow slides to cool to room temperature for 20 minutes, then wash with water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 5 minutes to quench endogenous peroxidase activity.
-
Wash with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash with PBS.
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded alcohol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Image the slides and quantify the number of γH2AX-positive foci per cell nucleus.
-
Measurement of Tumor Oxygenation (EPR Oximetry)
Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive method to measure the partial pressure of oxygen (pO2) in tissues.
Materials:
-
EPR spectrometer
-
Implantable oxygen-sensing probe (e.g., OxyChip)
-
Anesthesia for animals
-
Gases for respiratory challenge (air, carbogen)
Procedure:
-
Probe Implantation:
-
Surgically implant the oxygen-sensing probe into the tumor under anesthesia.
-
Allow for a recovery period for the tissue to stabilize around the probe.
-
-
Baseline Measurement:
-
Anesthetize the animal and place it within the EPR spectrometer.
-
Acquire baseline pO2 measurements while the animal is breathing ambient air.
-
-
ITPP Administration:
-
Administer ITPP as described in Protocol 1.
-
-
Post-ITPP Measurement:
-
Continuously or at timed intervals, measure the tumor pO2 to observe the effect of ITPP.
-
-
Respiratory Challenge (Optional):
-
To assess oxygen consumption, a carbogen (95% O2, 5% CO2) breathing challenge can be performed. The kinetics of the return to baseline pO2 after the challenge can provide an index of oxygen consumption.
-
In Vitro Oxygen Consumption Rate (OCR) Measurement
This protocol uses an extracellular flux analyzer to measure the OCR of tumor cells.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
24-well or 96-well cell culture plates for the analyzer
-
Tumor cell lines
-
Assay medium (unbuffered DMEM)
-
This compound
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding:
-
Seed tumor cells in the specialized cell culture plates at an optimized density and allow them to adhere overnight.
-
-
ITPP Treatment:
-
Treat the cells with the desired concentrations of ITPP for a specified duration.
-
-
Assay Preparation:
-
Replace the culture medium with pre-warmed, unbuffered assay medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
OCR Measurement:
-
Place the cell culture plate into the extracellular flux analyzer.
-
Measure the basal OCR.
-
To assess mitochondrial function in more detail, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A, measuring OCR after each injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number.
-
Calculate parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Visualizations
Caption: Signaling pathway of ITPP in combination with radiotherapy.
Caption: In vivo experimental workflow for ITPP and radiotherapy.
References
- 1. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors [ouci.dntb.gov.ua]
- 3. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ITPP Sodium Salt in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeable allosteric effector of hemoglobin. By binding to hemoglobin, ITPP reduces its oxygen affinity, thereby promoting the release of oxygen into tissues. This mechanism of action has led to the investigation of ITPP as a potential therapeutic agent for conditions associated with hypoxia, such as cancer and cardiovascular diseases. As a drug development candidate, understanding the long-term stability of ITPP sodium salt in solution is critical for ensuring its quality, efficacy, and safety.
These application notes provide a summary of the known stability characteristics of this compound in aqueous solutions, protocols for assessing its stability, and an overview of its relevant signaling pathways.
Long-Term Stability of this compound in Solution
The stability of this compound in solution is influenced by several factors, primarily pH, temperature, and the presence of divalent cations.
Key Stability Findings:
-
Solutions of ITPP at a pH between 7.0 and 7.4 are reported to be stable for up to 72 hours when stored at 4°C.[1]
-
Degradation of ITPP in solution occurs rapidly at temperatures above 25°C.[1]
-
For long-term storage, it is recommended to store ITPP as a lyophilized powder and reconstitute it in sterile water immediately before use.[1]
-
To enhance stability in solution, it is recommended to:
Quantitative Stability Data
While specific public data on the long-term degradation kinetics of this compound in solution is limited, the following table provides an example of how such data would be presented. This data is illustrative and should be confirmed by experimental studies.
| Storage Condition | Timepoint | Concentration of this compound (mg/mL) | % of Initial Concentration | Degradation Products Detected |
| 4°C, pH 7.4 | 0 hours | 10.0 | 100% | None |
| 24 hours | 9.9 | 99% | Trace | |
| 48 hours | 9.8 | 98% | Minor | |
| 72 hours | 9.7 | 97% | Minor | |
| 1 week | 9.2 | 92% | Moderate | |
| 25°C, pH 7.4 | 0 hours | 10.0 | 100% | None |
| 24 hours | 8.5 | 85% | Moderate | |
| 48 hours | 7.2 | 72% | Significant | |
| 72 hours | 6.1 | 61% | Major | |
| -20°C, pH 7.4 | 0 months | 10.0 | 100% | None |
| 1 month | 9.9 | 99% | Trace | |
| 3 months | 9.7 | 97% | Minor | |
| 6 months | 9.5 | 95% | Minor | |
| -80°C, pH >8.0 | 0 months | 10.0 | 100% | None |
| 6 months | 9.9 | 99% | None | |
| 12 months | 9.9 | 99% | None |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in solution under various stress conditions.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, sodium hydroxide)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Analytical column suitable for polar compounds (e.g., a HILIC column)
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled chambers/ovens
-
Photostability chamber
2. Preparation of ITPP Stock Solution:
-
Accurately weigh a known amount of this compound lyophilized powder.
-
Dissolve the powder in HPLC grade water to a final concentration of 1 mg/mL. This will serve as the stock solution.
3. Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the ITPP stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the ITPP stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the ITPP stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the ITPP stock solution in a temperature-controlled oven at 60°C for 7 days.
-
Photolytic Degradation: Expose a vial of the ITPP stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. HPLC Method for Stability Analysis:
A stability-indicating HPLC method should be developed and validated to separate ITPP from its potential degradation products. Due to the highly polar nature of ITPP, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) is a suitable analytical technique.
-
Column: HILIC column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium acetate buffer (e.g., 10 mM, pH 9.0)
-
Gradient: A time-based gradient from high acetonitrile to high aqueous buffer concentration.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometry (negative ion mode is often suitable for phosphorylated compounds).
5. Data Analysis:
-
Analyze the stressed samples by HPLC-MS.
-
Identify the peak corresponding to ITPP and any new peaks that represent degradation products.
-
Calculate the percentage of ITPP remaining in each stressed sample compared to an unstressed control sample.
-
Characterize the degradation products using their mass-to-charge ratios (m/z) and fragmentation patterns from MS/MS analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ITPP
ITPP exerts its primary biological effect by acting as an allosteric regulator of hemoglobin, which is not a classical signaling pathway. However, downstream cellular effects have been observed, particularly in the context of cancer therapy, where ITPP has been shown to influence the PI3K signaling pathway and the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Caption: Signaling effects of ITPP leading to increased oxygen delivery and downstream pathway modulation.
Experimental Workflow for ITPP Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound in solution.
Caption: Workflow for conducting forced degradation studies and stability analysis of ITPP.
References
Troubleshooting & Optimization
preventing degradation of ITPP sodium salt in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of myo-inositol trispyrophosphate (ITPP) sodium salt in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ITPP degradation in aqueous solutions?
A1: The primary cause of ITPP degradation in aqueous solutions is the hydrolysis of its pyrophosphate bonds. This process is significantly influenced by factors such as pH, temperature, and the presence of certain enzymes or metal ions. Hydrolysis leads to the cleavage of the high-energy pyrophosphate linkages, resulting in inositol phosphates with fewer phosphate groups and a loss of biological activity.
Q2: What are the optimal storage conditions for ITPP sodium salt as a solid?
A2: For long-term stability, this compound should be stored as a lyophilized powder in a tightly sealed container at -20°C, protected from light and moisture.[1] Under these conditions, the product can be stored for up to 6 months.
Q3: What are the recommended storage conditions for prepared ITPP aqueous solutions?
A3: Once reconstituted, ITPP aqueous solutions are significantly less stable. For short-term storage (up to 72 hours), solutions should be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the solution into tightly sealed vials and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] To minimize degradation, solutions should be protected from light and stored under an inert gas like nitrogen. It is also crucial to avoid repeated freeze-thaw cycles.
Q4: How does pH affect the stability of ITPP in an aqueous solution?
A4: The pH of the aqueous solution is a critical factor in ITPP stability. The pyrophosphate bonds are more susceptible to hydrolysis under acidic to neutral conditions. To minimize degradation, it is recommended to maintain the pH of the solution above 8.0. One study suggests that ITPP solutions with a pH between 7.0 and 7.4 are stable for 72 hours at 4°C.
Q5: What is the impact of temperature on the degradation of ITPP solutions?
A5: Temperature plays a significant role in the rate of ITPP degradation. Degradation is rapid at temperatures above 25°C. Therefore, it is essential to store ITPP solutions at refrigerated (4°C) or frozen (-20°C to -80°C) temperatures to slow down the hydrolysis process.
Q6: Should I be concerned about the photostability of ITPP?
A6: Yes, exposure to light can contribute to the degradation of ITPP. It is recommended to protect both the solid form and aqueous solutions of ITPP from light by using amber vials or by storing them in the dark.
Q7: How can I be sure my ITPP solution is still active?
A7: The most reliable method to assess the integrity of your ITPP solution is through analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying ITPP and its potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of biological activity. | ITPP in the aqueous solution may have degraded. | - Verify the storage conditions of your solution (temperature, light exposure, pH).- Prepare a fresh solution from lyophilized this compound.- If possible, analyze the integrity of your current solution using LC-MS/MS. |
| Precipitate forms in the ITPP solution upon thawing. | The solution may have undergone freeze-thaw cycles, leading to changes in solubility or aggregation. | - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Before use, allow the vial to equilibrate to room temperature and gently swirl to redissolve any precipitate. Do not heat the solution.- If the precipitate does not dissolve, it is best to discard the aliquot and use a fresh one. |
| The pH of the prepared ITPP solution is not in the optimal range (pH > 8.0). | The water or buffer used for reconstitution may have an acidic or neutral pH. | - Use a buffer with a pH above 8.0 for reconstitution.- If using water, adjust the pH of the final solution using a small volume of a suitable base (e.g., 0.1 M NaOH). |
| Discoloration of the ITPP solution is observed. | This could be a sign of contamination or significant degradation. | - Discard the solution immediately.- Prepare a fresh, sterile solution using aseptic techniques. |
Data on ITPP Stability
The following table summarizes the expected stability of this compound in aqueous solutions under various conditions. This data is compiled from literature and manufacturer recommendations.
| Condition | Parameter | Value | Approximate Stability |
| Temperature | 4°C | pH 7.0 - 7.4 | Up to 72 hours |
| > 25°C | - | Rapid degradation | |
| -20°C | Protected from light, under nitrogen | Up to 1 month | |
| -80°C | Protected from light, under nitrogen | Up to 6 months | |
| pH | Acidic to Neutral | - | Increased rate of hydrolysis |
| > 8.0 | - | Minimized hydrolysis | |
| Light Exposure | Exposed to light | - | Potential for photodegradation |
| Protected from light | - | Enhanced stability | |
| Freeze-Thaw | Multiple cycles | - | Potential for degradation and precipitation |
| Single use aliquots | - | Recommended for maintaining integrity |
Experimental Protocols
Protocol for Preparation of a Sterile ITPP Aqueous Solution
This protocol describes the preparation of a 10 mg/mL sterile ITPP aqueous solution.
Materials:
-
This compound (lyophilized powder)
-
Sterile water for injection (WFI) or a sterile buffer (e.g., phosphate-buffered saline, PBS, pH adjusted to >8.0)
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all subsequent steps under aseptic conditions in a laminar flow hood or biological safety cabinet.
-
Calculate the required volume of sterile WFI or buffer to achieve the desired concentration (e.g., for 10 mg of ITPP, add 1 mL of solvent).
-
Using a sterile syringe and needle, draw up the calculated volume of the sterile solvent.
-
Slowly inject the solvent into the vial containing the ITPP powder, directing the stream against the side of the vial to facilitate dissolution.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
Once fully dissolved, draw the solution into a new sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter-sterilize the ITPP solution into a sterile, amber glass vial.
-
If for long-term storage, prepare single-use aliquots in sterile amber vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store immediately at the recommended temperature (-20°C or -80°C).
Protocol for Assessing ITPP Stability by LC-MS/MS
This protocol provides a general workflow for a stability study of ITPP in an aqueous solution.
Objective: To determine the percentage of ITPP remaining over time under specific storage conditions.
Materials:
-
Prepared ITPP aqueous solution
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
LC-MS/MS system
-
Appropriate HPLC column (e.g., C18) and mobile phases
-
ITPP reference standard
Procedure:
-
Prepare a batch of ITPP aqueous solution at the desired concentration and pH.
-
Aliquot the solution into multiple amber vials for each storage condition to be tested.
-
Store the vials at the different temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours for accelerated stability; 0, 1, 2, 4 weeks for short-term stability), remove one vial from each storage condition.
-
Immediately analyze the sample by LC-MS/MS.
-
Prepare a calibration curve using the ITPP reference standard to quantify the concentration of ITPP in the samples.
-
The LC-MS/MS method should be optimized to separate ITPP from its potential degradation products (e.g., inositol bispyrophosphate, inositol monopyrophosphate).
-
Calculate the percentage of ITPP remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of ITPP remaining versus time for each condition to determine the degradation rate.
Visualizations
Caption: Hydrolysis pathway of ITPP.
Caption: Troubleshooting workflow for ITPP solutions.
References
Technical Support Center: Optimizing ITPP Sodium Salt for In Vitro Experiments
Welcome to the technical support center for the use of myo-inositol trispyrophosphate (ITPP) sodium salt in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ITPP?
ITPP is best known as a membrane-permeant allosteric effector of hemoglobin. Its primary in vivo function is to reduce the oxygen-binding affinity of hemoglobin, which shifts the oxygen-hemoglobin dissociation curve to the right. This action enhances the release of oxygen from red blood cells into tissues, thereby increasing tissue oxygenation.
Q2: Can ITPP be used in in vitro experiments that do not involve red blood cells?
Yes. While its main application has been in studies involving red blood cells to alleviate hypoxia, ITPP is a membrane-permeant molecule and has been observed to have direct effects on cells in vitro. For instance, it has been shown to inhibit blood vessel formation and reduce the oxygen consumption rate (OCR) in some cancer cell lines.[1]
Q3: What are the known direct cellular effects of ITPP in vitro?
Direct in vitro effects of ITPP that have been reported include:
-
Inhibition of Oxygen Consumption Rate (OCR): ITPP has been shown to reduce the OCR in several cancer cell lines. This effect is thought to be a contributing factor to its overall impact on tumor oxygenation.[1]
-
Activation of PTEN: Some studies suggest that ITPP may activate the tumor suppressor PTEN, a key regulator of angiogenesis.
-
Inhibition of the PI3K pathway: The reduction in OCR may be linked to the inhibition of the PI3K pathway.[1]
Q4: How should I prepare a stock solution of ITPP sodium salt for my cell culture experiments?
For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment.
-
Reconstitution: Reconstitute the lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS).
-
Storage of Stock Solutions: If a stock solution must be prepared and stored, it is recommended to store it at -80°C and avoid repeated freeze-thaw cycles. For longer-term in vitro assays, maintaining a pH greater than 8.0 may help minimize the hydrolysis of the pyrophosphate bonds.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in the cell culture medium after adding ITPP solution. | 1. High Concentration: The final concentration of ITPP in the medium may be too high, leading to precipitation. 2. Reaction with Media Components: ITPP may be reacting with components in the cell culture medium, such as divalent cations (e.g., calcium, magnesium).[3] 3. Temperature Shift: Moving the medium from cold storage to a warmer incubator can sometimes cause salts to precipitate.[3] | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. 2. Sequential Addition: When preparing the medium, try dissolving other components before adding the ITPP solution.[3] 3. Pre-warm Medium: Allow the cell culture medium to warm to 37°C before adding the ITPP solution. |
| Inconsistent or no observable effect of ITPP in my in vitro assay. | 1. Degradation of ITPP: ITPP solutions can degrade, especially at room temperature or with repeated freeze-thaw cycles.[2] 2. Incorrect Concentration: The concentration of ITPP may be too low to elicit a response in your specific cell type. 3. Cell-Type Specificity: The direct effects of ITPP may be cell-type dependent. | 1. Fresh Preparation: Prepare fresh ITPP solutions for each experiment from lyophilized powder.[2] 2. Concentration Titration: Test a range of ITPP concentrations to find the effective dose for your experimental setup. 3. Positive Control: If possible, use a cell line known to be responsive to ITPP as a positive control. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. High Sensitivity of Cell Line: The cell line you are using may be particularly sensitive to ITPP. 2. Off-Target Effects: At higher concentrations, ITPP may have off-target effects leading to cytotoxicity. | 1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the half-maximal inhibitory concentration (IC50) for your cell line.[4][5] 2. Dose-Response Curve: Establish a dose-response curve to identify a concentration that provides the desired biological effect without significant cytotoxicity. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro use of this compound. It is important to note that specific optimal concentrations can be highly dependent on the cell type and the experimental conditions.
| Parameter | Value | Context | Reference |
| In Vitro Stability | Stable for 72 hours at 4°C (pH 7.0-7.4) | Aqueous solution | [2] |
| Long-term Storage | Lyophilized powder or frozen solution at -80°C | To prevent degradation | [2] |
Note: There is limited publicly available data on the IC50 values of this compound across a wide range of cell lines. Researchers are encouraged to perform their own cytotoxicity assays to determine the optimal concentration for their specific in vitro experiments.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Aseptically add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the powder completely.
-
If not for immediate use, aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol for Determining ITPP Cytotoxicity using MTT Assay
-
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of ITPP. Include wells with medium only (blank) and cells with medium but no ITPP (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myo-Inositol Trispyrophosphate Hexasodium Salt | 23103-35-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ITPP sodium salt
Welcome to the technical support center for myo-Inositol Trispyrophosphate (ITPP) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer practical advice for experimental planning.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the use of ITPP sodium salt in a question-and-answer format.
Question 1: Why am I observing inconsistent or no biological effect with my this compound in my experiments?
Inconsistent results with this compound can arise from several factors, ranging from compound integrity to experimental design. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Workflow for Inconsistent ITPP Effects
Caption: Troubleshooting workflow for inconsistent this compound results.
Potential Causes and Solutions:
-
Compound Purity and Integrity:
-
Issue: The purity of the this compound may be lower than specified, or it may contain residual solvents from synthesis (e.g., methanol, triethylamine) that could interfere with biological systems.[1]
-
Solution: Always review the Certificate of Analysis (CoA) provided by the supplier. If inconsistencies persist, consider independent purity analysis via methods like High-Performance Liquid Chromatography (HPLC).
-
-
Storage and Stability:
-
Issue: this compound is hygroscopic and can degrade if not stored properly. Aqueous solutions of ITPP are unstable at room temperature and degrade rapidly.[2]
-
Solution: For long-term storage, keep the lyophilized powder at -20°C, protected from light and moisture.[2] Prepare solutions fresh before each experiment. If a stock solution must be made, store it at 4°C for no longer than 72 hours.[2]
-
-
Solubility:
-
Issue: this compound has slight solubility in water and may require sonication to fully dissolve.[2] Incomplete dissolution will lead to a lower effective concentration.
-
Solution: When preparing aqueous solutions, use sonication to ensure complete dissolution. Visually inspect the solution for any particulate matter before use.
-
Question 2: What is the best way to prepare this compound solutions for my experiments?
The optimal preparation method depends on the specific application (e.g., in vitro vs. in vivo).
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Cell Culture Assays
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
Sterile syringe filter (0.22 µm)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of sterile water or PBS to achieve the desired stock concentration.
-
Vortex briefly to suspend the powder.
-
Sonicate the solution in a bath sonicator for 10-15 minutes or until the solution is clear and free of particulates.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Use the solution immediately. For short-term storage, keep at 4°C for up to 72 hours.[2]
-
Protocol 2: Preparation of this compound Solution for In Vivo Administration (e.g., intraperitoneal injection in mice)
-
Materials:
-
This compound (lyophilized powder)
-
Sterile saline solution (0.9% NaCl)
-
Sterile vials
-
Sonicator bath
-
-
Procedure:
-
Aseptically weigh the required amount of this compound.
-
Reconstitute with sterile saline to the final desired concentration for injection.
-
Sonicate until fully dissolved.
-
The solution should be prepared fresh on the day of administration. Do not store.
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Solvent/Condition | Solubility | Stability |
| Water | Slightly soluble, sonication recommended[2] | Solution stable for up to 72 hours at 4°C; degrades rapidly above 25°C[2] |
| PBS (pH 7.4) | Similar to water | Similar to aqueous solutions |
| DMSO | Data not readily available, aqueous solutions are standard | Not recommended for primary dissolution |
| Long-term Storage | Lyophilized powder at -20°C, protected from light and moisture[1][2] | Stable for years under proper storage |
Question 3: What are the expected effects and effective concentrations of this compound?
ITPP is an allosteric effector of hemoglobin, meaning it binds to hemoglobin and reduces its affinity for oxygen. This leads to increased oxygen release in tissues.
Signaling Pathway: ITPP's Mechanism of Action
Caption: ITPP's allosteric modulation of hemoglobin and its effect on oxygen delivery.
Table 2: Effective Concentrations and Observed Effects of ITPP
| Experimental Model | Route of Administration | Effective Dose/Concentration | Observed Effect |
| Normal Mice | Intraperitoneal (i.p.) | 1-2 g/kg | Dose-dependent increase in hemoglobin p50 (22-37% increase)[3] |
| Mice with Heart Failure | Intraperitoneal (i.p.) | 1-2 g/kg | 34-71% increase in maximal exercise capacity[3] |
| Rat Model of Myocardial Infarction | Intraperitoneal (i.p.) | 1.5 g/kg (twice weekly) | Protective effect, reduced left ventricular dilation[4] |
| Rat Model of Pancreatic Cancer | Intravenous (i.v.) | 1.5 g/kg (once weekly) | Antitumor activity, extended survival time[4] |
| In vitro (Erythrocytes) | Incubation | 0-240 mM | Increased p50 with increasing concentration at pH 6.8 and 7.4 |
Question 4: Could impurities in the this compound be causing the inconsistent results?
Yes, impurities can significantly impact experimental outcomes.
Potential Impurities and Their Effects:
-
Residual Solvents (e.g., Methanol, Triethylamine): These can be present from the synthesis process and may have cytotoxic effects in cell cultures or cause unexpected physiological responses in animal models.[1]
-
Inorganic Salts (e.g., other sodium salts): While generally less reactive, high levels of other salts could affect the osmolarity of solutions and influence cellular behavior.
-
Degradation Products: Improper storage or handling can lead to the degradation of ITPP. The biological activity of these degradation products is likely different from the parent compound, leading to reduced or absent effects.
Recommendations:
-
Source from a reputable supplier: Ensure the supplier provides a detailed CoA with purity assessment and identification of residual solvents.
-
Proper handling: Always handle the lyophilized powder in a dry environment (e.g., in a glove box) to prevent moisture absorption.
-
Analytical verification: If problems persist, consider analytical methods such as HPLC or Mass Spectrometry to confirm the identity and purity of your this compound and to detect potential degradation products.
References
Technical Support Center: ITPP Sodium Salt In Vivo Delivery
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the in vivo delivery of Myo-inositol trispyrophosphate (ITPP) sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ITPP in vivo?
A1: ITPP is a membrane-permeant allosteric effector of hemoglobin. It binds to hemoglobin within red blood cells, reducing its oxygen-binding affinity. This action enhances the release of oxygen from red blood cells into tissues, thereby mitigating hypoxia (low oxygen levels). This makes ITPP a candidate for therapies targeting hypoxia-related conditions such as cancer and cardiovascular diseases.[1]
Q2: What are the common administration routes for ITPP sodium salt in animal models?
A2: The most frequently documented routes for in vivo administration in animal models are intravenous (i.v.) and intraperitoneal (i.p.) injections.[2] Oral administration, by dissolving ITPP in drinking water, has also been shown to be effective in increasing the oxygen-releasing capacity of hemoglobin and improving exercise capacity in mice.
Q3: Is this compound cell-permeable?
A3: Yes, ITPP is described as a membrane-permeant molecule.[1] This is a critical feature, as it allows ITPP to cross the red blood cell membrane to interact with hemoglobin. The exact transport mechanism is not fully elucidated but this property is a significant advantage over other hemoglobin effectors that cannot easily enter the cell.
Q4: What is the recommended storage for this compound and its solutions?
A4: For long-term storage, lyophilized this compound powder is recommended and should be stored at -20°C or -80°C, protected from light and stored under nitrogen.[2] Aqueous solutions of ITPP at a pH of 7.0-7.4 are stable for up to 72 hours at 4°C. However, they degrade rapidly at temperatures above 25°C.[1] Reconstituted solutions should be stored at -80°C to avoid degradation from freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | This compound can be challenging to dissolve at high concentrations. | The reported solubility in water is 25 mg/mL, which may require ultrasonication to achieve.[2] For in vivo preparations, dissolve the powder in sterile, injectable-grade water. Gentle warming can be attempted, but temperatures should not exceed 25°C to prevent degradation.[1] |
| Precipitation in Formulation | The pH of the solution may not be optimal, or it may be interacting with buffer components. | Ensure the final pH of the solution is adjusted to the physiological range (7.0-7.4).[1] Phosphate buffers are commonly used. If precipitation occurs, consider preparing the solution in sterile water and adjusting the pH before a final filtration step. |
| Low or Inconsistent In Vivo Efficacy | This could be due to degradation of the ITPP solution, an inappropriate administration route for the experimental goal, or insufficient dosage. | - Check Solution Stability: Prepare fresh solutions for each experiment or ensure stock solutions have been stored correctly at -80°C and for no longer than one month.[2] Avoid multiple freeze-thaw cycles. - Review Administration Route: For rapid and high plasma concentrations, intravenous or intraperitoneal injections are preferred. Oral administration will likely result in different pharmacokinetic profiles. - Dose-Response: Efficacy can be highly dose-dependent. Dosages in animal models have ranged from 0.5 to 4.0 g/kg.[1] It may be necessary to perform a dose-response study to find the optimal dose for your model. |
| Rapid Decline in Effect | ITPP has a short plasma half-life. | For sustained effects, repeated dosing may be necessary. Published protocols have used regimens such as twice-weekly or once-weekly injections.[2] |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Aqueous Solubility | 25 mg/mL[2] | Requires ultrasonication. |
| Storage (Lyophilized Powder) | -20°C to -80°C[2] | Protect from light, store under nitrogen. Stable for at least 6 months at -80°C.[2] |
| Storage (Aqueous Solution) | Stable for 72 hours at 4°C.[1] | Degrades rapidly above 25°C.[1] For longer-term, store at -80°C.[1] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is a generalized procedure based on common practices in published literature.
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, injectable-grade water or saline
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
pH meter and sterile solutions for pH adjustment (e.g., 0.1 M NaOH, 0.1 M HCl)
-
-
Procedure:
-
On the day of the experiment, allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Under sterile conditions (e.g., in a laminar flow hood), reconstitute the ITPP powder in sterile, injectable-grade water to the desired concentration (e.g., 100 mg/mL). If solubility is an issue, use an ultrasonic bath to aid dissolution.
-
Check the pH of the solution. If necessary, adjust the pH to 7.0-7.4 using sterile HCl or NaOH.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Calculate the required volume for injection based on the animal's weight and the target dose (e.g., for a 2 g/kg dose in a 25g mouse, inject 500 µL of a 100 mg/mL solution).
-
Administer the solution via intraperitoneal injection.
-
Visualizations
Signaling and Mechanical Pathways
Caption: Mechanism of ITPP-enhanced oxygen delivery to tissues.
Experimental Workflow
References
how to avoid aggregation of ITPP sodium salt in solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling myo-Inositol trispyrophosphate (ITPP) sodium salt. It offers troubleshooting advice and frequently asked questions to prevent aggregation and ensure the stability and efficacy of your solutions.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and handling of ITPP sodium salt solutions.
Q: My this compound solution is cloudy or has formed a visible precipitate. What is happening and how can I fix it?
A: Cloudiness or precipitation indicates that the this compound is aggregating or has exceeded its solubility limit under the current conditions. This is a common issue with highly phosphorylated compounds.
Possible Causes & Solutions:
-
Incorrect pH: ITPP is an anionic molecule with multiple pyrophosphate groups. In acidic conditions (low pH), these groups can become protonated, reducing electrostatic repulsion between molecules and leading to aggregation.
-
Solution: Ensure your solvent is a neutral or slightly alkaline buffer (pH 7.2-8.0). If using water, check the pH after dissolution and adjust carefully with a small amount of dilute NaOH if necessary.
-
-
High Concentration: The concentration may be too high for the chosen solvent and conditions. The reported solubility of ITPP hexasodium salt in water is 25 mg/mL.[1][2]
-
Solution: Prepare a more dilute solution. If a high concentration is required, you may need to optimize the buffer system and pH.
-
-
Incomplete Dissolution: The compound may not have fully dissolved, leaving small particles that can act as nucleation sites for aggregation.
-
Solution: Use sonication to facilitate dissolution, as this is often required to reach the maximum solubility of 25 mg/mL.[1]
-
-
Low Temperature During Preparation: Attempting to dissolve the salt in a cold solvent can significantly slow down the process and lead to incomplete dissolution.
-
Solution: Use a solvent at room temperature for preparation. While using warm water can help salts dissolve faster, do not boil the solution as it may affect compound stability.[3] Once dissolved, store the solution at the recommended cold temperature.
-
Logical Flow: Diagnosing ITPP Aggregation
Caption: A flowchart for troubleshooting this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
High-purity water (H₂O) is the most commonly cited solvent.[1][2] For biological experiments, using a physiological buffer such as PBS at a neutral pH (e.g., 7.4) is also highly recommended to ensure pH stability and prevent aggregation.
Q2: What is the optimal pH range to maintain ITPP solubility and stability?
While extensive public data is not available, based on the poly-anionic nature of the molecule, a neutral to slightly alkaline pH range of 7.2 to 8.0 is recommended. Acidic conditions should be avoided as they can lead to protonation of the phosphate groups, reducing solubility.
Q3: How does temperature affect ITPP solutions?
-
Preparation: Dissolving the powder at room temperature is advisable.
-
Storage: Long-term storage of stock solutions must be at cold temperatures. Store aliquots at -20°C for up to one month or -80°C for up to six months .[1][2] Avoid repeated freeze-thaw cycles as this can promote aggregation and degradation.[2]
Q4: What is the maximum soluble concentration of this compound?
The maximum reported solubility in water is 25 mg/mL (33.88 mM) .[1][2] Achieving this concentration often requires sonication.[1]
Q5: How should I store the solid this compound powder?
The solid powder should be stored at -20°C , protected from light and moisture.[1][2][4] When stored correctly, the solid is stable for several years.[2] Before opening, allow the vial to warm to room temperature to prevent condensation.
Summary of Properties and Conditions
| Parameter | Recommended Value/Condition | Notes |
| Appearance | White to off-white solid powder[1][2][4] | |
| Solvent | High-purity H₂O or physiological buffer (e.g., PBS)[1][2] | Buffer should be in the neutral to slightly alkaline pH range. |
| Solubility (in H₂O) | 25 mg/mL (33.88 mM)[1][2] | Sonication is often required to achieve this concentration.[1] |
| Recommended pH | 7.2 - 8.0 | Avoid acidic conditions to prevent aggregation. |
| Storage (Solid) | -20°C, protected from light and moisture[1][2][4] | Stable for 3 years under these conditions.[2] |
| Storage (Solution) | -20°C (up to 1 month) or -80°C (up to 6 months)[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
Experimental Protocols
Protocol: Preparation of a Stable this compound Stock Solution
This protocol describes a reliable method for preparing a clear, aggregate-free stock solution of this compound.
Materials:
-
This compound (solid powder)
-
High-purity, sterile water or sterile PBS (pH 7.4)
-
Sterile conical tubes
-
Sonicator bath
-
Sterile 0.22 µm syringe filter
-
Sterile, single-use microcentrifuge tubes
Methodology:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation.
-
Weighing: In a sterile environment, weigh the desired amount of ITPP powder and transfer it to a sterile conical tube.
-
Dissolution: Add the appropriate volume of room-temperature solvent (e.g., water or PBS) to the tube to achieve the desired concentration (not to exceed 25 mg/mL).
-
Mixing & Sonication: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is completely clear.[1]
-
Sterile Filtration: Draw the clear solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube. This step is recommended for all solutions intended for cell culture or in vivo use.[1]
-
Aliquoting: Dispense the final, sterile solution into single-use, light-protected microcentrifuge tubes. Aliquoting is critical to avoid contamination and the damaging effects of repeated freeze-thaw cycles.[2]
-
Storage: Immediately place the aliquots in a freezer set to -20°C (for use within 1 month) or -80°C (for use within 6 months).[1][2]
Workflow for Preparing ITPP Stock Solution
Caption: Recommended workflow for preparing this compound solutions.
References
best practices for storing and handling ITPP sodium salt
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ITPP (myo-Inositol Trispyrophosphate) sodium salt, along with troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ITPP sodium salt and what is its primary mechanism of action?
A1: myo-Inositol Trispyrophosphate (ITPP) hexasodium salt is a synthetic, membrane-permeable allosteric effector of hemoglobin.[1] Its primary function is to bind to hemoglobin and decrease its oxygen-binding affinity, which in turn enhances the release of oxygen from red blood cells into tissues.[1] This mechanism makes ITPP a subject of research for conditions related to hypoxia, such as cancer and cardiovascular diseases.[1] It stabilizes the deoxygenated (T-state) of hemoglobin, facilitating oxygen delivery to hypoxic areas.[1]
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term storage, this compound should be handled as a lyophilized powder. It is crucial to protect it from light and moisture. The recommended storage temperature is between -10°C and -20°C.[2] As the compound is hygroscopic (absorbs moisture from the air), it should be kept in a tightly sealed container.[3][4]
Q3: How should I prepare and store this compound solutions?
A3: Reconstitute the lyophilized ITPP powder in sterile, degassed water or buffer immediately before use.[1] For short-term storage, solutions with a pH of 7.0–7.4 are stable for up to 72 hours at 4°C.[1] For long-term storage, it is recommended to store reconstituted solutions at -80°C and to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q4: Is this compound considered hazardous?
A4: According to available safety data sheets, this compound is not classified as a hazardous substance.[3] However, it is intended for laboratory use only and not for food or drug use.[3] As a standard laboratory practice, direct contact with skin, eyes, and clothing should be avoided.[3][5] It is recommended to wear protective gloves, safety goggles, and a lab coat when handling the compound.[3][5][6] The toxicological properties have not been thoroughly investigated.[3]
Troubleshooting Guide
Q1: My ITPP solution seems to be degrading quickly, leading to inconsistent results. What can I do to improve its stability?
A1: ITPP is susceptible to hydrolysis in aqueous solutions. To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of the solution above 8.0 to minimize the cleavage of the pyrophosphate bonds.[1]
-
Chelating Agents: Use degassed buffers, such as PBS containing EDTA, to chelate divalent cations that can catalyze hydrolysis.[1]
-
Temperature: Reconstituted solutions degrade rapidly at temperatures above 25°C.[1] Always prepare solutions fresh if possible. For storage, aliquot the solution into single-use volumes and store at -80°C to avoid freeze-thaw cycles.[1]
Q2: I am observing lower-than-expected biological activity in my in vivo experiments. What could be the cause?
A2: Several factors could contribute to reduced in vivo efficacy:
-
Dosage: Ensure the administered dose is sufficient. Studies in murine models have shown dose-dependent effects on hemoglobin's oxygen-binding affinity (p50).[7]
-
Route of Administration: The method of delivery can impact bioavailability. Both intraperitoneal (i.p.) injections and oral administration in drinking water have been shown to be effective in mice.[7]
-
Solution Integrity: As mentioned above, ensure the ITPP solution was prepared freshly and handled correctly to prevent degradation before administration.
Q3: The this compound powder has become clumpy. Is it still usable?
A3: Clumping is an indication that the powder has absorbed moisture, as it is hygroscopic.[4] This can make accurate weighing difficult and may be a sign of potential degradation. To prevent this, always store the powder in a tightly sealed container in a dry environment and warm the container to room temperature before opening to minimize condensation.[3] While some clumping may not render the product unusable, for sensitive experiments, it is best to use a fresh, non-clumped lot to ensure accuracy and reproducibility.
Data & Protocols
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -10°C to -20°C[2] | Long-term | Protect from light and moisture; hygroscopic.[2][3] |
| Reconstituted Solution (pH 7.0-7.4) | 4°C[1] | Up to 72 hours | Prone to degradation above 25°C.[1] |
| Reconstituted Solution | -80°C[1] | Long-term | Avoid freeze-thaw cycles; aliquot into single-use volumes.[1] |
Table 2: In Vivo Effect of ITPP on Hemoglobin p50 in Mice (24h post-administration)
| Administration Route | ITPP Dose | Mean Increase in p50 |
| Intraperitoneal (i.p.) | 1 g/kg | 22%[7] |
| Intraperitoneal (i.p.) | 2 g/kg | 37%[7] |
| Oral (in drinking water) | Not specified | Statistically significant increase[7] |
Experimental Protocols
Protocol 1: In Vivo Administration of ITPP in Mice
This protocol is based on methodologies described in preclinical studies.[7]
-
Preparation of ITPP Solution:
-
On the day of the experiment, allow the lyophilized this compound powder to warm to room temperature.
-
Aseptically reconstitute the powder in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., for a 1 g/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 125 mg/mL).
-
Ensure the solution is completely dissolved by gentle vortexing.
-
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Inject the prepared ITPP solution into the intraperitoneal cavity using an appropriate gauge needle.
-
Administer a placebo (vehicle only) to the control group.
-
-
Oral Administration:
-
Dissolve this compound directly into the drinking water of the animals at the desired concentration.
-
Ensure the water is replaced regularly to maintain the stability of the compound.
-
Protocol 2: Measurement of Hemoglobin p50
This protocol measures the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a key indicator of oxygen-binding affinity.[7]
-
Blood Sample Collection:
-
At a predetermined time point after ITPP administration (e.g., 18-24 hours), collect a blood sample from the mouse via a standard method (e.g., cardiac puncture, retro-orbital bleed) into a tube containing an anticoagulant (e.g., heparin).
-
-
p50 Analysis:
-
Use a specialized instrument, such as a HEMOX™ Analyzer, to measure the oxygen dissociation curve of the whole blood sample.
-
The analyzer exposes the blood to decreasing oxygen tensions and measures the corresponding changes in hemoglobin saturation via dual-wavelength spectrophotometry.
-
The instrument's software will then calculate the p50 value from the resulting dissociation curve. A right-shift in the curve and an increased p50 value indicate decreased oxygen affinity, consistent with the action of ITPP.[7]
-
Visualizations
Mechanism of Action
Caption: Allosteric modulation of hemoglobin by ITPP to enhance oxygen release.
Experimental Workflow
Caption: Workflow for in vivo evaluation of ITPP's effect on blood oxygenation.
References
- 1. myo-Inositol Trispyrophosphate Hexasodium Salt | 23103-35-7 | Benchchem [benchchem.com]
- 2. thomastobin.com [thomastobin.com]
- 3. biosynth.com [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. innophos.com [innophos.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Oral ITPP Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of myo-inositol trispyrophosphate (ITPP) sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is ITPP sodium salt and why is its oral bioavailability poor?
Myo-inositol trispyrophosphate (ITPP) is a synthetic, allosteric effector of hemoglobin. When it enters red blood cells, it reduces hemoglobin's affinity for oxygen, thereby promoting oxygen release into tissues. This mechanism of action makes it a promising therapeutic candidate for conditions associated with hypoxia, such as certain cancers and cardiovascular diseases.
The poor oral bioavailability of this compound stems from its physicochemical properties. It is a highly polar, hydrophilic, and negatively charged molecule at physiological pH. These characteristics hinder its passive diffusion across the lipid-rich membranes of the gastrointestinal (GI) tract. Furthermore, its susceptibility to enzymatic degradation in the GI tract can further reduce the amount of intact drug available for absorption.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
The most promising strategy to overcome the poor oral bioavailability of ITPP is through the use of nanoencapsulation technologies. By encapsulating ITPP within a protective nanocarrier, it is possible to:
-
Protect ITPP from degradation: The nanocarrier shields the ITPP molecule from the harsh acidic and enzymatic environment of the stomach and small intestine.
-
Improve absorption: Nanoparticles can be engineered to have properties that facilitate their uptake by the intestinal epithelium. For instance, mucoadhesive polymers like chitosan can increase the residence time of the nanoparticles at the absorption site.
-
Control the release profile: The nanocarrier can be designed to release ITPP in a sustained manner, which can lead to a more prolonged therapeutic effect.
Commonly investigated nanoparticle systems for hydrophilic drugs like ITPP include chitosan nanoparticles, liposomes, and polymeric micelles.
Q3: What are the key parameters to consider when developing an ITPP nanoformulation?
When developing a nanoformulation for oral ITPP delivery, several key parameters must be optimized to ensure efficacy:
-
Particle Size: Nanoparticles should ideally be in the range of 100-300 nm for optimal absorption.
-
Zeta Potential: A positive surface charge, often achieved with polymers like chitosan, can enhance interaction with the negatively charged mucus layer of the intestine, thereby increasing residence time.
-
Encapsulation Efficiency (EE%): This measures the percentage of the initial drug that is successfully encapsulated within the nanoparticles. A high EE% is crucial for delivering a therapeutic dose.
-
Loading Capacity (LC%): This indicates the weight percentage of the drug relative to the total weight of the nanoparticle.
-
In Vitro Release Profile: This assesses the rate and extent of ITPP release from the nanoparticles in simulated gastric and intestinal fluids. A controlled release profile is often desirable.
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vivo testing of oral ITPP nanoformulations.
Issue 1: Low Encapsulation Efficiency (EE%)
Possible Causes:
-
High Hydrophilicity of ITPP: Being highly water-soluble, ITPP has a tendency to partition into the aqueous external phase during nanoparticle formation rather than being encapsulated.
-
Insufficient Cross-linking: In ionotropic gelation methods (e.g., chitosan-tripolyphosphate nanoparticles), inadequate cross-linking can result in a porous nanoparticle structure that allows the drug to leak out.
-
Inappropriate Formulation Parameters: The concentration of the polymer, the cross-linker, and ITPP, as well as the pH of the solutions, can significantly impact EE%.
Troubleshooting Steps:
-
Optimize the Chitosan to TPP Ratio: Systematically vary the mass ratio of chitosan to the cross-linker (sodium tripolyphosphate - TPP). A higher concentration of TPP can lead to a denser nanoparticle matrix, potentially improving ITPP retention.
-
Adjust the pH of the Solutions: The pH of the chitosan and TPP solutions affects their charge density and, consequently, the efficiency of the ionic gelation process. Ensure the pH of the chitosan solution is sufficiently low (e.g., 4.5-5.0) to maintain its positive charge.
-
Increase Polymer Concentration: A higher concentration of chitosan can create a more viscous solution, which may slow the diffusion of ITPP into the external phase during nanoparticle formation.
-
Employ a Co-encapsulation Strategy: Consider using a less hydrophilic counter-ion or an amphiphilic molecule alongside ITPP to improve its interaction with the polymer matrix.
Issue 2: Inconsistent In Vivo Bioavailability Results
Possible Causes:
-
Premature Release of ITPP: The nanoformulation may not be stable enough to withstand the acidic environment of the stomach, leading to the early release of ITPP before it reaches the absorption site in the small intestine.
-
Rapid Clearance of Nanoparticles: The nanoparticles may be cleared from the GI tract before significant absorption can occur.
-
Variability in Animal Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing and even accidental administration into the trachea, causing significant variability in results.
Troubleshooting Steps:
-
Assess Nanoparticle Stability in Simulated Gastric Fluid: Perform in vitro release studies in simulated gastric fluid (SGF, pH 1.2) to confirm that the nanoparticles remain intact and retain the ITPP.
-
Incorporate Mucoadhesive Polymers: Using polymers like chitosan can increase the residence time of the nanoparticles in the small intestine, providing a longer window for absorption.
-
Standardize the Oral Gavage Protocol: Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle sizes and ensure a consistent, gentle administration technique to avoid reflux and aspiration.[1][2]
-
Control for Animal-related Variables: Factors such as the fasting state of the animals and the time of day of administration can influence GI motility and absorption. Standardize these conditions across all experimental groups.
Data Presentation: Illustrative Bioavailability Parameters
The following table presents hypothetical comparative pharmacokinetic data for unformulated this compound and an optimized ITPP-loaded chitosan nanoformulation after oral administration in a rat model. This data is for illustrative purposes to highlight the potential improvements achievable with nanoencapsulation.
| Parameter | Unformulated this compound (Oral) | ITPP-Loaded Chitosan Nanoparticles (Oral) |
| Dose (mg/kg) | 50 | 50 |
| Cmax (ng/mL) | ~50 | ~450 |
| Tmax (hr) | 0.5 | 2.0 |
| AUC (0-t) (ng·hr/mL) | ~150 | ~2500 |
| Relative Bioavailability (%) | - | ~1600% (relative to unformulated oral) |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.
Experimental Protocols
Preparation of ITPP-Loaded Chitosan Nanoparticles
This protocol describes the preparation of ITPP-loaded chitosan nanoparticles using the ionotropic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Deionized water
Procedure:
-
Prepare Chitosan Solution (1 mg/mL): Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
-
Prepare TPP Solution (1 mg/mL): Dissolve 100 mg of TPP in 100 mL of deionized water.
-
Prepare ITPP Solution (2 mg/mL): Dissolve 20 mg of this compound in 10 mL of deionized water.
-
Encapsulation: a. Take 10 mL of the chitosan solution and add 2 mL of the ITPP solution. Stir for 30 minutes at room temperature. b. Add 4 mL of the TPP solution dropwise to the chitosan-ITPP mixture under constant magnetic stirring. c. Continue stirring for 1 hour to allow for the formation of nanoparticles.
-
Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C. b. Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any unencapsulated ITPP. c. Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis or lyophilize for long-term storage.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic procedure for assessing the oral bioavailability of an ITPP nanoformulation in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing: a. Divide the rats into experimental groups (e.g., control, unformulated ITPP, ITPP nanoformulation). b. Administer the respective formulations to the rats via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration). b. Collect the blood in heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Data Analysis: a. Quantify the concentration of ITPP in the plasma samples using a validated analytical method (e.g., LC-MS/MS). b. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Quantification of ITPP in Rat Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of ITPP in plasma. Method development and validation are essential.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 12,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended due to the polar nature of ITPP.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for ITPP and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of ITPP in blank plasma.
-
Quantify the ITPP concentration in the unknown samples by interpolating their peak area ratios (ITPP/internal standard) against the calibration curve.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of ITPP and RSR13 for Enhanced Oxygen Delivery
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two prominent allosteric modulators of hemoglobin, Myo-inositol trispyrophosphate (ITPP) and RSR13 (Efaproxiral). Both compounds are designed to decrease hemoglobin's affinity for oxygen, thereby promoting its release into tissues. This mechanism holds significant therapeutic potential for conditions characterized by hypoxia, such as cancer, cardiovascular diseases, and ischemia. This document synthesizes preclinical and clinical data to offer an objective comparison of their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Disclaimer: No studies directly comparing ITPP and RSR13 under identical experimental conditions were identified in the literature. The data presented is compiled from separate studies and should be interpreted with consideration for methodological differences.
Mechanism of Action: Stabilizing the T-State
Both ITPP and RSR13 function by binding to hemoglobin (Hb) and stabilizing its low-oxygen-affinity tense (T) state. This allosteric modulation shifts the oxygen-hemoglobin dissociation curve (ODC) to the right, which results in a higher partial pressure of oxygen required to achieve 50% hemoglobin saturation (P50).[1][2] A higher P50 value signifies enhanced oxygen unloading in peripheral tissues where the oxygen tension is lower.
While the outcome is similar, their binding sites on the hemoglobin tetramer differ:
-
ITPP (Myo-inositol trispyrophosphate): This molecule is understood to bind within the 2,3-bisphosphoglycerate (2,3-BPG) binding pocket in the β-cleft of deoxygenated hemoglobin.[3] By mimicking the natural allosteric effector 2,3-BPG, ITPP effectively stabilizes the T-state.
-
RSR13 (Efaproxiral): This synthetic molecule binds to a pair of symmetry-related sites within the central water cavity of the hemoglobin tetramer.[4] Its binding forms noncovalent interactions with residues from three of the four globin subunits, effectively locking the molecule in the T-state conformation.[5]
Comparative Efficacy Data
The following tables summarize quantitative data on the effects of ITPP and RSR13 on P50, a key indicator of hemoglobin-oxygen affinity. The data is collated from various preclinical and clinical studies.
Table 1: ITPP Efficacy Data
| Species | Dose | Route of Administration | P50 Change | Reference |
| Mouse | 1 g/kg | Intraperitoneal (i.p.) | ▲ 22% increase | [6] |
| Mouse | 2 g/kg | Intraperitoneal (i.p.) | ▲ 37% increase (from 37.3 torr) | [6] |
| Human | 12,390 mg/m² | Intravenous (i.v.) | Maximum Tolerated Dose | [7] from initial search |
Table 2: RSR13 (Efaproxiral) Efficacy Data
| Species | Dose | Route of Administration | P50 / pO2 Change | Reference |
| Human | 100 mg/kg | Intravenous (i.v.) | ▲ ~8.1 mmHg increase in P50 | [3] from initial search |
| Rat | 150 mg/kg | Intravenous (i.v.) | Restored brain pO2 to pre-hemorrhage levels | [8] |
| Mouse | 150 mg/kg | Intraperitoneal (i.p.) | ▲ 8.4 to 43.4 mmHg increase in tumor pO2 | [4] |
| Dog | 100-150 mg/kg | Intravenous (i.v.) | Dose-dependent increase in P50 | [9] from previous search |
Experimental Protocols
Protocol 1: Determination of P50 using an Automated Analyzer
This protocol describes a generalized procedure for determining the oxygen-hemoglobin dissociation curve and P50 value using an automated instrument like a Hemox-Analyzer.
Principle: The method involves the continuous and simultaneous measurement of oxygen partial pressure (pO2) and hemoglobin's oxygen saturation (%SO2) in a blood sample as it is progressively deoxygenated. A Clark oxygen electrode measures pO2, while a dual-wavelength spectrophotometer measures the SO2.
Methodology:
-
Sample Preparation: A small volume (e.g., 50 µL) of whole blood, anticoagulated with heparin, is placed in a thermostatted sample chamber maintained at 37°C. A buffer solution is added to maintain a constant pH (typically 7.4).
-
Oxygenation: The sample is first fully oxygenated by bubbling with a gas mixture of high oxygen content until 100% saturation is achieved.
-
Deoxygenation: An oxygen-consuming solution (e.g., sodium dithionite) or an inert gas (e.g., nitrogen) is introduced to gradually remove oxygen from the sample.
-
Data Acquisition: As the sample deoxygenates, the instrument continuously records paired pO2 and %SO2 values, generating a complete dissociation curve.
-
P50 Calculation: The P50 value is automatically calculated as the pO2 at which the hemoglobin saturation is exactly 50%. The instrument's software can also normalize the P50 to standard conditions (pH 7.4, pCO2 40 mmHg, 37°C).
Protocol 2: Measurement of Tissue Oxygenation via EPR Oximetry
This protocol details the in vivo measurement of partial pressure of oxygen (pO2) in tissues, such as tumors, using Electron Paramagnetic Resonance (EPR) oximetry.
Principle: EPR oximetry is based on the interaction between molecular oxygen (a paramagnetic species) and an implanted paramagnetic oxygen-sensing probe. The EPR signal linewidth of the probe broadens in a manner that is proportional to the local pO2, allowing for a quantitative and repeatable measurement.
Methodology:
-
Probe Implantation: A small amount (20-50 µL) of a sterile, biocompatible paramagnetic probe (e.g., India ink suspension or a solid "OxyChip") is implanted directly into the tissue of interest using a sterile needle.
-
Healing and Equilibration: The subject is allowed to recover for at least 24 hours to allow the probe to be incorporated into the tissue and for any inflammation from the implantation to subside.
-
Baseline Measurement: The subject is anesthetized and the tissue area with the probe is placed within the magnetic field of a low-frequency (e.g., 1.2 GHz) EPR spectrometer. A surface loop resonator is placed directly over the implantation site to detect the EPR signal. A baseline pO2 measurement is recorded.
-
Compound Administration: The therapeutic compound (ITPP or RSR13) is administered to the subject via the specified route (e.g., i.v. or i.p.).
-
Dynamic pO2 Monitoring: EPR scans are taken repeatedly over a set time course (e.g., every 5-10 minutes for several hours) to monitor the change in tissue pO2 induced by the compound.
-
Data Analysis: The linewidth of the recorded EPR spectra is measured and converted to an absolute pO2 value (in mmHg) using a pre-established calibration curve for the specific probe used.
Signaling Pathways and Downstream Effects
While both molecules achieve the primary effect of enhancing oxygen release from hemoglobin, ITPP has been reported to induce further downstream effects related to the tumor microenvironment.
ITPP: By alleviating tumor hypoxia, ITPP treatment has been shown to down-regulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6] Reduced HIF-1α levels can lead to a decrease in the expression of pro-angiogenic factors like VEGF. Furthermore, ITPP has been linked to the activation of the tumor suppressor PTEN in endothelial cells, which contributes to the normalization of tumor vasculature. This normalization can improve the delivery of subsequent chemotherapies and enhance the efficacy of radiation therapy.[7] from initial search.
RSR13: The available literature primarily focuses on the direct allosteric effect of RSR13 on hemoglobin.[2][8] Its therapeutic benefit is attributed to the direct reoxygenation of hypoxic tissues, which enhances the sensitivity of cancer cells to radiation, a highly oxygen-dependent process.[2] Significant downstream signaling cascades beyond this direct oxygenation effect are not prominently described.
References
- 1. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. google.com [google.com]
- 8. The effect of RSR13, a synthetic allosteric modifier of hemoglobin, on brain tissue pO2 (measured by EPR oximetry) following severe hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Upper Hand: ITPP's Advantages Over Other Hemoglobin Allosteric Effectors
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate dance of oxygen transport, hemoglobin stands as the central player, its affinity for oxygen finely tuned by a class of molecules known as allosteric effectors. These molecules, by binding to sites on the hemoglobin protein distinct from the oxygen-binding heme groups, modulate its oxygen-carrying capacity. This guide provides a comprehensive comparison of myo-inositol trispyrophosphate (ITPP), a promising synthetic allosteric effector, with other notable hemoglobin modifiers, offering researchers and drug development professionals a data-driven overview of their respective advantages and mechanisms of action.
Introduction to Allosteric Regulation of Hemoglobin
Hemoglobin's ability to efficiently transport oxygen from the lungs to the tissues and facilitate the removal of carbon dioxide is orchestrated by a remarkable conformational change between a low-oxygen-affinity "tense" (T) state and a high-oxygen-affinity "relaxed" (R) state. Allosteric effectors influence this equilibrium, thereby altering the oxygen-hemoglobin dissociation curve. A rightward shift in this curve, indicating a decrease in oxygen affinity (higher P50 value), promotes oxygen release to the tissues. Conversely, a leftward shift signifies increased oxygen affinity (lower P50 value), enhancing oxygen uptake in the lungs.
This guide focuses on a comparative analysis of three key allosteric effectors:
-
ITPP (myo-inositol trispyrophosphate): A synthetic, membrane-permeant molecule that decreases hemoglobin's oxygen affinity.[1]
-
RSR13 (Efaproxiral): A synthetic allosteric effector that also decreases oxygen affinity.
-
GBT440 (Voxelotor): An FDA-approved drug for sickle cell disease that, in contrast to ITPP and RSR13, increases hemoglobin's oxygen affinity.[2][3]
Comparative Analysis of Allosteric Effectors
The primary advantage of ITPP lies in its ability to effectively reduce hemoglobin's oxygen affinity, leading to enhanced oxygen delivery to tissues. This property holds significant therapeutic potential in conditions characterized by tissue hypoxia, such as certain cancers, cardiovascular diseases, and ischemia.
Quantitative Comparison of P50 Shift
The half-saturation pressure (P50), the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key metric for quantifying the effect of allosteric modulators. An increase in P50 signifies a rightward shift of the oxygen-hemoglobin dissociation curve and decreased oxygen affinity.
| Allosteric Effector | In Vivo Effect on P50 (Mouse Model) | Mechanism of Action |
| ITPP | ▲ 22% increase at 1 g/kg[4][5] ▲ 37% increase at 2 g/kg[4][5] | Binds to the 2,3-BPG binding pocket, stabilizing the T-state.[6] |
| RSR13 (Efaproxiral) | ▲ 53% increase at 300 mg/kg[7] | Binds within the central water cavity of the hemoglobin tetramer. |
| GBT440 (Voxelotor) | ▼ Leftward shift (increased affinity)[2][8] | Covalently binds to the N-terminal valine of the α-globin chain, stabilizing the R-state.[2][3] |
Table 1: Comparison of In Vivo Effects of Allosteric Effectors on Hemoglobin P50.
As illustrated in Table 1, both ITPP and RSR13 induce a significant rightward shift in the P50, with ITPP demonstrating a clear dose-dependent effect. In contrast, GBT440 has the opposite effect, increasing oxygen affinity, which is beneficial in the context of sickle cell disease by preventing hemoglobin polymerization.[9]
Experimental Protocols
To facilitate further research and comparative studies, this section outlines standardized protocols for key experiments.
In Vitro P50 Measurement using a Hemox™ Analyzer
Objective: To determine the P50 of whole blood in the presence of an allosteric effector.
Materials:
-
Hemox™ Analyzer (TCS Scientific)
-
Whole blood collected in heparin-containing tubes
-
Hemox™ solution (pH 7.4 buffer)
-
Allosteric effector stock solution
-
Nitrogen and compressed air sources
Procedure:
-
Prepare a blood sample by diluting 50 µL of whole blood into 5 mL of Hemox™ solution.[10][11]
-
Add the desired concentration of the allosteric effector to the blood-buffer mixture.
-
Introduce the sample into the Hemox™ Analyzer cuvette, which contains a magnetic stirrer, an oxygen electrode, and a thermistor to maintain the temperature at 37°C.[10]
-
Saturate the sample with oxygen by bubbling compressed air through it until 100% saturation is achieved.
-
Initiate the deoxygenation process by switching the gas flow to nitrogen.
-
The Hemox™ Analyzer will continuously record the oxygen partial pressure and the corresponding hemoglobin oxygen saturation, generating an oxygen-hemoglobin dissociation curve.
-
The P50 value is automatically calculated from the curve as the oxygen partial pressure at which hemoglobin is 50% saturated.[10][11]
In Vivo Assessment in a Mouse Model
Objective: To evaluate the effect of an allosteric effector on blood P50 and tissue oxygenation in mice.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Allosteric effector formulated for in vivo administration (e.g., intraperitoneal injection)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, heparin)
-
Hemox™ Analyzer
-
Electron Paramagnetic Resonance (EPR) oximetry system with an oxygen-sensitive probe (e.g., charcoal)
Procedure:
-
Drug Administration: Administer the allosteric effector to the mice via the chosen route (e.g., intraperitoneal injection of ITPP at 1-2 g/kg).
-
Blood Sampling and P50 Measurement:
-
At a predetermined time point post-administration (e.g., 18-24 hours for ITPP), anesthetize the mouse.[5]
-
Collect a small blood sample from the tail vein or via cardiac puncture into a heparinized tube.
-
Immediately analyze the whole blood sample for P50 using the Hemox™ Analyzer as described in the in vitro protocol.
-
-
Tissue Oxygenation Measurement (EPR Oximetry):
-
Implant an oxygen-sensitive probe (e.g., charcoal) into the tissue of interest (e.g., tumor, muscle).
-
Anesthetize the mouse and place it within the EPR spectrometer.
-
Record the baseline EPR signal from the probe.
-
Administer the allosteric effector.
-
Continuously or at set time points, record the EPR signal to measure changes in the partial pressure of oxygen (pO2) in the tissue. The EPR linewidth of the probe is sensitive to the local oxygen concentration.[12]
-
Visualization of Mechanisms and Workflows
Signaling Pathway of Hemoglobin Allosteric Regulation
Caption: Allosteric regulation of hemoglobin's T-state and R-state equilibrium.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo evaluation of hemoglobin allosteric effectors.
Binding Sites of Allosteric Effectors on Hemoglobin
Caption: Schematic of allosteric effector binding sites on hemoglobin.
Conclusion
ITPP presents a compelling profile as an allosteric effector of hemoglobin, primarily through its potent and dose-dependent ability to decrease oxygen affinity and thereby enhance oxygen release to tissues. This contrasts with GBT440, which increases oxygen affinity and is tailored for a different therapeutic application. While RSR13 shares a similar mechanism of decreasing oxygen affinity, the available data suggests ITPP's efficacy is comparable and well-characterized. The high membrane permeability of ITPP is another significant advantage for its therapeutic potential. Further head-to-head comparative studies under standardized in vitro and in vivo conditions are warranted to fully elucidate the relative potencies and therapeutic windows of these promising molecules. This guide provides a foundational framework and detailed protocols to support such future investigations, ultimately aiming to accelerate the development of novel therapies for a range of hypoxia-related diseases.
References
- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]
- 2. Promising role of voxelotor in managing sickle cell disease in children: a narrative review [e-cep.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced oxygenation in vivo by allosteric inhibitors of hemoglobin saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hemox Analyzer - TCS Scientific Corp [tcssci.com]
- 11. ahmedical.com [ahmedical.com]
- 12. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
ITPP's Impact on HIF-1α Expression: A Comparative Analysis
For Immediate Release
A detailed comparison of Myo-inositol trispyrophosphate (ITPP) with other HIF-1α modulators reveals distinct mechanisms of action and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ITPP's effect on Hypoxia-Inducible Factor-1α (HIF-1α) expression, supported by experimental data and protocols.
Myo-inositol trispyrophosphate (ITPP) has emerged as a significant molecule of interest in therapeutic areas where tissue hypoxia is a critical factor. Its primary mechanism involves acting as an allosteric effector of hemoglobin, enhancing the oxygen-releasing capacity of red blood cells. This indirect approach to mitigating hypoxia and subsequently downregulating HIF-1α expression contrasts with direct HIF-1α inhibitors and stabilizers. This guide offers a comparative analysis of ITPP against a direct HIF-1α inhibitor, PX-478, and a HIF-1α stabilizer, Roxadustat, providing a clear perspective on their respective effects.
Quantitative Data Summary
The following table summarizes the quantitative effects of ITPP and comparator molecules on HIF-1α expression and its downstream targets.
| Compound | Mechanism of Action on HIF-1α | Key Quantitative Findings | Experimental System | Reference |
| ITPP | Indirect Suppression (Increases RBC oxygen delivery, reducing hypoxia) | - Complete suppression of hypoxia-induced HIF-1α protein. - Reduced hypoxia-induced VEGF mRNA increase from 2.63-fold to 1.29-fold. | Human Microvascular Endothelial Cells (in co-culture with ITPP-loaded RBCs) | [1] |
| PX-478 | Direct Inhibition (Inhibits HIF-1α protein synthesis and enhances its degradation) | - IC50 for HIF-1α protein inhibition: 20–25 μmol/L (PC3 cells). - 40% inhibition of hypoxia-induced HIF-1α protein accumulation at 20 μmol/L (PC3 cells). | PC3 and DU 145 Prostate Cancer Cell Lines | [2] |
| Roxadustat | Stabilization (Inhibits prolyl hydroxylases, preventing HIF-1α degradation) | - Significant increase in nuclear HIF-1α protein expression at 10 μmol/l. | Primary Human Myotubes | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
References
A Comparative Analysis of ITPP and Carbamoyl Phosphate on Hemoglobin Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of myo-inositol trispyrophosphate (ITPP) and carbamoyl phosphate on the oxygen affinity of hemoglobin. The information presented is supported by experimental data to assist researchers and professionals in the fields of drug development and hematology.
Introduction
Modulating the oxygen-binding affinity of hemoglobin is a key therapeutic strategy for various ischemic conditions and diseases characterized by tissue hypoxia. Myo-inositol trispyrophosphate (ITPP) and carbamoyl phosphate are two compounds that have been investigated for their ability to alter hemoglobin's affinity for oxygen, albeit through distinct mechanisms. ITPP acts as an allosteric modulator, reversibly binding to hemoglobin and reducing its oxygen affinity. In contrast, carbamoyl phosphate primarily acts through its hydrolysis product, cyanate, which covalently modifies hemoglobin, leading to an increase in oxygen affinity. This guide will delve into a comparative analysis of their mechanisms, quantitative effects on oxygen affinity, and the experimental protocols used to evaluate these effects.
Mechanism of Action
ITPP (myo-Inositol Trispyrophosphate):
ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin.[1][2] It binds to the same allosteric pocket as 2,3-bisphosphoglycerate (2,3-BPG), the natural regulator of oxygen affinity in red blood cells.[3] By binding to this site, ITPP stabilizes the low-affinity T-state (tense state) of hemoglobin, promoting the release of oxygen into the tissues.[3] This results in a rightward shift of the oxygen-hemoglobin dissociation curve.[1] The interaction of ITPP with hemoglobin is reversible.
Carbamoyl Phosphate:
Carbamoyl phosphate's effect on hemoglobin affinity is primarily indirect and results in a covalent modification. In solution, carbamoyl phosphate can hydrolyze to form cyanate.[1] Cyanate then irreversibly carbamylates the N-terminal α-amino groups of the α and β chains of hemoglobin.[3] This covalent modification leads to an increase in hemoglobin's oxygen affinity, shifting the oxygen-dissociation curve to the left.[3] While freshly prepared carbamoyl phosphate has been observed to stabilize the deoxyhemoglobin conformation without carbamylation, the predominant and lasting effect on oxygen affinity is through carbamylation by its cyanate breakdown product.[1]
Quantitative Comparison of Effects on Hemoglobin Oxygen Affinity
The change in hemoglobin's oxygen affinity is quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A higher P50 indicates lower oxygen affinity (rightward shift), while a lower P50 signifies higher oxygen affinity (leftward shift).
| Compound | Mechanism of Action | Effect on Hemoglobin Oxygen Affinity | P50 Change | Reference |
| ITPP | Allosteric Modulation | Decreases Affinity (Rightward Shift) | Dose-dependent increase. In vivo administration of 2 g/kg in mice resulted in a 37% increase in P50 (from 37.3 ± 1.5 torr to ~51 torr). | [2] |
| Carbamoyl Phosphate (via Cyanate) | Covalent Modification (Carbamylation) | Increases Affinity (Leftward Shift) | Complete carbamylation of hemoglobin S at pH 7.2 decreased the P50 from approximately 25 mmHg to 14 mmHg. | [3] |
Experimental Protocols
Measurement of Hemoglobin-Oxygen Affinity (P50)
A common method for determining the P50 value and the oxygen-hemoglobin dissociation curve is through the use of a HEMOX™ Analyzer.
Principle: The HEMOX™ Analyzer measures the partial pressure of oxygen (pO2) using a Clark-type electrode and simultaneously measures the oxygen saturation of hemoglobin (%SO2) spectrophotometrically at dual wavelengths. The instrument generates a continuous oxygen dissociation curve by deoxygenating a fully oxygenated blood sample with nitrogen gas.
Sample Preparation:
-
Whole blood is collected in heparinized tubes.
-
For in vitro studies, red blood cells are washed and resuspended in a buffered saline solution.
-
The hemoglobin concentration is determined and adjusted to a standardized value.
Procedure with ITPP (In Vitro):
-
A solution of ITPP is prepared at the desired concentration.
-
The ITPP solution is incubated with the prepared red blood cell suspension or purified hemoglobin solution for a specific duration (e.g., 1 hour) at 37°C.
-
Following incubation, a small aliquot of the sample (typically 50 µL) is introduced into the HEMOX™ Analyzer cuvette containing a specific buffer solution (e.g., HEMOX™ solution, pH 7.4).
-
The sample is first fully oxygenated with air and then deoxygenated with pure nitrogen.
-
The instrument records the corresponding %SO2 and pO2 values throughout the deoxygenation process, generating the oxygen dissociation curve.
-
The P50 value is automatically calculated from the curve by the instrument's software.
Procedure with Carbamoyl Phosphate/Cyanate (In Vitro):
-
A solution of sodium cyanate (as the active agent from carbamoyl phosphate hydrolysis) is prepared.
-
The cyanate solution is incubated with the red blood cell suspension or purified hemoglobin solution under controlled conditions (e.g., specific time, temperature, and pH) to allow for carbamylation of the N-terminal groups.
-
After the incubation period, unreacted cyanate is removed by washing the red blood cells or through dialysis of the hemoglobin solution.
-
The oxygen-hemoglobin dissociation curve and P50 of the carbamylated hemoglobin are then determined using the HEMOX™ Analyzer as described above.
Visualizing the Mechanisms and Workflows
References
Assessing the Off-Target Effects of ITPP Sodium Salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol trispyrophosphate (ITPP) sodium salt has emerged as a promising therapeutic candidate for conditions associated with hypoxia by allosterically modifying hemoglobin to enhance oxygen release to tissues. While its on-target efficacy is well-documented, a thorough assessment of its off-target effects is crucial for a complete understanding of its safety profile. This guide provides a comparative analysis of ITPP's off-target effects against alternative hemoglobin allosteric modulators, supported by experimental data and detailed methodologies.
Comparison with Alternative Hemoglobin Allosteric Modulators
The primary alternatives to ITPP for enhancing tissue oxygenation via hemoglobin modulation include the endogenous molecule 2,3-bisphosphoglycerate (2,3-BPG) and the recently withdrawn synthetic molecule, Voxelotor.
| Feature | ITPP Sodium Salt | 2,3-Bisphosphoglycerate (2,3-BPG) | Voxelotor |
| Mechanism of Action | Allosteric modulator of hemoglobin, increases oxygen release. | Endogenous allosteric modulator of hemoglobin, facilitates oxygen release.[1][2][3] | Allosteric modulator of hemoglobin, increases hemoglobin's affinity for oxygen.[1] |
| Reported Off-Target Effects/Safety Profile | Generally considered to have a favorable safety profile. A Phase Ib clinical trial in patients with hepatopancreatobiliary tumors reported treatment-related toxicities, primarily hypercalcemia, which required minimal intervention.[4] No specific off-target binding studies are publicly available. | As an endogenous molecule, specific off-target toxicity studies are limited. Its primary physiological role is the regulation of oxygen affinity to hemoglobin.[2][5][6] | Voluntarily withdrawn from the market in September 2024. [7][8] The decision was based on clinical data suggesting an imbalance in vaso-occlusive crises and fatal events, indicating that the overall benefit no longer outweighed the risk.[7][8] |
| Key Adverse Events | Hypercalcemia (in a clinical trial setting).[4] | Not typically associated with adverse events in its physiological role. | Vaso-occlusive crises, fatal events, headache, diarrhea, abdominal pain, nausea, rash, and fever.[8][9][10][11][12] |
This compound has demonstrated a promising safety profile in preclinical and early clinical studies. While a clinical trial noted hypercalcemia as a treatment-related toxicity, it was generally manageable.[4] The lack of publicly available, comprehensive off-target screening data remains a gap in its profile.
2,3-Bisphosphoglycerate (2,3-BPG) is the natural regulator of oxygen release from hemoglobin in red blood cells.[1][2][3] Its physiological role is well-established, and as such, it is not typically evaluated for off-target effects in the same manner as synthetic drugs. However, its therapeutic use would likely involve supraphysiological concentrations, warranting further safety evaluation.
Voxelotor serves as a critical case study in the importance of thorough off-target effect assessment. Despite its approval for sickle cell disease, post-market surveillance and ongoing clinical trials revealed a risk profile that led to its voluntary withdrawal from the market.[7][8] This underscores that even with a clear on-target mechanism, off-target interactions or downstream consequences of the primary mechanism can lead to significant safety concerns.
Signaling Pathways and Experimental Workflows
To comprehensively assess the off-target effects of a small molecule like this compound, a multi-faceted approach involving both computational and experimental methods is necessary.
Logical Workflow for Off-Target Effect Assessment
The following diagram illustrates a typical workflow for identifying and validating potential off-target effects.
Caption: Workflow for assessing off-target effects.
Signaling Pathway of Hemoglobin Allosteric Modulation
The primary on-target effect of ITPP and its alternatives is the modulation of the allosteric equilibrium of hemoglobin.
Caption: Allosteric regulation of hemoglobin by oxygen and modulators.
Experimental Protocols for Off-Target Assessment
A comprehensive safety pharmacology evaluation is mandated by regulatory agencies and typically includes a core battery of studies.
In Vitro Off-Target Screening Panels
These assays are crucial for early-stage identification of potential off-target liabilities.
1. Kinase Panel Screening:
-
Objective: To assess the inhibitory activity of the test compound against a broad panel of protein kinases.
-
Methodology: Radiometric assays, such as the ³³PanQinase™ activity assay, are considered the gold standard.[13][14]
-
The test compound is incubated with a specific kinase, a substrate (e.g., a peptide or protein), and radio-labeled ATP (e.g., ³³P-ATP).
-
The kinase catalyzes the transfer of the radiolabeled phosphate from ATP to the substrate.
-
The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by binding to a filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition by the test compound is calculated relative to a control reaction without the inhibitor.
-
-
Data Presentation: Results are typically presented as the percentage of inhibition at a specific concentration or as IC50 values (the concentration of the compound that inhibits 50% of the kinase activity).
2. G-Protein Coupled Receptor (GPCR) Panel Screening:
-
Objective: To evaluate the binding affinity of the test compound to a wide range of GPCRs.
-
Methodology: Radioligand binding assays are a common high-throughput method.[15][16]
-
Cell membranes expressing the target GPCR are prepared.
-
A known radiolabeled ligand that binds to the target GPCR is incubated with the cell membranes in the presence and absence of the test compound.
-
After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity bound to the membranes is measured.
-
The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
-
-
Data Presentation: Data is presented as the percentage of inhibition of radioligand binding at a specific concentration or as Ki values.
In Vivo Safety Pharmacology Studies
These studies are designed to investigate the potential undesirable pharmacodynamic effects on vital physiological functions.
1. Cardiovascular System Evaluation:
-
Objective: To assess the effects of the test substance on blood pressure, heart rate, and the electrocardiogram (ECG).
-
Methodology: As per ICH S7A and S7B guidelines, studies are typically conducted in conscious, unrestrained animals (e.g., dogs, non-human primates) instrumented for telemetry.[7][17][18][19]
-
Animals are surgically implanted with telemetry transmitters to continuously monitor cardiovascular parameters.
-
Following a recovery period, baseline data is collected.
-
The test substance is administered (typically via the intended clinical route), and cardiovascular parameters are recorded continuously for a specified period.
-
Dose-response relationships and the time course of any effects are evaluated.
-
-
Data Presentation: Data is presented as time-course graphs and tables showing changes from baseline in parameters such as mean arterial pressure, heart rate, and various ECG intervals (e.g., QT interval).
2. Central Nervous System (CNS) Assessment:
-
Objective: To evaluate the effects of the test substance on the central nervous system.
-
Methodology: A functional observational battery (e.g., the Irwin test) is commonly used in rodents.[17]
-
Animals are administered the test substance at various dose levels.
-
A trained observer systematically assesses a range of endpoints at specified time points, including changes in behavior, autonomic function, neuromuscular coordination, and reactivity.
-
-
Data Presentation: Observations are scored and presented in tabular format, highlighting any dose-dependent effects on CNS function.
3. Respiratory System Assessment:
-
Objective: To determine the potential effects of the test substance on respiratory function.
-
Methodology: Whole-body plethysmography in conscious, unrestrained animals is a standard method.[17]
-
Animals are placed in a plethysmography chamber, and baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.
-
The test substance is administered, and respiratory parameters are monitored over time.
-
-
Data Presentation: Data is presented as changes from baseline in key respiratory parameters at different doses and time points.
By employing a combination of these in silico, in vitro, and in vivo methods, a comprehensive profile of the off-target effects of this compound and its alternatives can be established, providing a solid foundation for risk assessment in drug development. The case of Voxelotor highlights the critical importance of continued vigilance and data collection even after a product is on the market.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 3. aklectures.com [aklectures.com]
- 4. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. insights.inotiv.com [insights.inotiv.com]
- 8. pfizer.com [pfizer.com]
- 9. Voxelotor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Oxbryta (voxelotor): Side effects, sickle cell disease use, and more [medicalnewstoday.com]
- 12. A retrospective research of adverse event reporting system events for voxelotor based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 17. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 18. Safety Pharmacology [datasci.com]
- 19. altasciences.com [altasciences.com]
A Comparative Guide to the Anti-Angiogenic Properties of ITPP and Selected Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of Myo-inositol trispyrophosphate (ITPP) against established anti-angiogenic agents: Bevacizumab, Sorafenib, and Sunitinib. The information presented herein is intended to support research and development efforts in the field of oncology and angiogenesis-dependent diseases.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibition of angiogenesis has become a cornerstone of modern cancer therapy. This guide evaluates ITPP, a synthetic allosteric effector of hemoglobin that counteracts hypoxia, a primary driver of angiogenesis, and compares its anti-angiogenic profile with three widely used anti-angiogenic drugs. Bevacizumab is a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A). Sorafenib and Sunitinib are multi-kinase inhibitors that target several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Comparative Data on Anti-Angiogenic Activity
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a side-by-side comparison of the anti-angiogenic efficacy of ITPP and the selected comparator drugs.
| Agent | Assay | Model | Concentration/Dose | Observed Effect | Reference |
| ITPP | CAM Assay | Chick Chorioallantoic Membrane | Not Specified | Inhibition of angiogenesis | [1] |
| ITPP | In vivo | B16 Melanoma & 4T1 Breast Carcinoma | Not Specified | Increased tumor pO2 by 10-20 mm Hg | [2] |
| ITPP-loaded RBCs | In vitro | Human Microvascular Endothelial Cells (hypoxia) | Not Specified | Suppression of VEGF expression to <20% of control | [3] |
| Bevacizumab | CAM Assay | Chick Chorioallantoic Membrane with Tumor Graft | Not Specified | Reduced vessel area | [4] |
| Bevacizumab | In vivo | Human Tumor Xenografts | 5 ml/kg/day | No significant change in microvessel density after 3 days | [5] |
| Bevacizumab | In vitro | Human Endothelial Cells | Not Specified | 50% inhibition of cell proliferation | [6] |
| Sorafenib | Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Inhibition of tube formation | [7] |
| Sorafenib | In vivo | Renal Cell Carcinoma Xenografts | Not Specified | Lower microvessel density compared to vehicle | [8] |
| Sunitinib | Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | ~50% inhibition of tube formation | [9] |
| Sunitinib | In vitro | GL15 Glioblastoma in Brain Slices | 10 nM | 44% reduction in microvessel density | [10][11] |
| Sunitinib | In vitro | GL15 Glioblastoma in Brain Slices | ≥100 nM | 100% reduction in microvessel density | [10][11] |
| Sunitinib | In vivo | U87MG Glioblastoma Xenografts | 80 mg/kg/day | 74% reduction in microvessel density | [10][11] |
| Sunitinib | In vivo | U87MG Glioma Model | 20 mg/kg/day (7 days) | 56% reduction in microvessel density | [12] |
| Sunitinib | In vivo | U87MG Glioma Model | 60 mg/kg/day (7 days) | 76% reduction in microvessel density | [12] |
| Sunitinib | In vivo | SF188V+ Glioma Xenografts | 10 mg/kg/day (14 days) | 35% reduction in microvessel density | [13] |
| Sunitinib | In vivo | SF188V+ Glioma Xenografts | 40 mg/kg/day (14 days) | 77% reduction in microvessel density | [13] |
| Sunitinib | In vivo | SF763T Glioma Tumors | Not Specified | ~40% reduction in microvessel density | [14] |
Experimental Protocols
Detailed methodologies for key anti-angiogenesis assays are provided below to facilitate experimental replication and validation.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess both angiogenesis and anti-angiogenesis.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control
-
Sterile phosphate-buffered saline (PBS)
-
Test compounds (ITPP, Bevacizumab, etc.) dissolved in a suitable vehicle
-
Control vehicle
-
Filter paper discs or other carriers (e.g., gelatin sponges)
-
Stereomicroscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM. Carefully remove a 1-2 cm² section of the shell without damaging the underlying membrane.
-
Application of Test Compound: On day 7 or 8, apply a sterile filter paper disc (or other carrier) saturated with the test compound or vehicle control onto the CAM.
-
Incubation: Reseal the window with sterile tape and return the eggs to the incubator for a further 2-4 days.
-
Observation and Imaging: On the designated day of analysis (e.g., day 10 or 12), open the window and observe the vascularization around the carrier. Capture high-resolution images of the CAM using a stereomicroscope.
-
Quantification: Analyze the captured images to quantify angiogenesis. This can be done by measuring various parameters such as the number of blood vessel branch points, total vessel length, and vessel density in a defined area around the carrier.[15][16][17][18][19]
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well or 24-well tissue culture plates
-
Test compounds and vehicle control
-
Inverted microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled culture plate. Polymerize the gel by incubating at 37°C for 30-60 minutes.[20][21]
-
Cell Seeding: Harvest endothelial cells and resuspend them in a medium containing the test compound or vehicle control. Seed the cells onto the solidified basement membrane matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging: Observe and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Analyze the images to quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length.[21][22][23]
In Vivo Microvessel Density (MVD) Analysis
This method quantifies the density of blood vessels within a tumor xenograft, providing a measure of angiogenesis.
Materials:
-
Tumor-bearing animal models (e.g., nude mice with tumor xenografts)
-
Test compounds and vehicle control
-
Formalin or other fixatives
-
Paraffin embedding equipment
-
Microtome
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)[9][24]
-
Secondary antibody and detection system (e.g., HRP-conjugated secondary and DAB substrate)
-
Microscope with image analysis software
Procedure:
-
Treatment: Treat tumor-bearing animals with the test compound or vehicle control for a specified duration.
-
Tumor Excision and Fixation: At the end of the treatment period, excise the tumors and fix them in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: Dehydrate the fixed tumors, embed them in paraffin, and cut thin sections (e.g., 5 µm) using a microtome.
-
Immunohistochemistry: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval, then incubate with the primary anti-CD31 antibody, followed by the secondary antibody and detection reagents.
-
Imaging: Scan the stained slides using a microscope to capture images of the tumor sections.
-
Quantification: Identify and count the number of stained microvessels in multiple high-power fields within the tumor. MVD is typically expressed as the average number of microvessels per unit area.[5][25][26]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in angiogenesis and the experimental workflows for the assays described above.
Conclusion
This guide provides a comparative overview of the anti-angiogenic properties of ITPP in relation to established anti-angiogenic agents. The data and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals. ITPP's unique mechanism of counteracting hypoxia presents a promising and potentially complementary approach to existing anti-angiogenic strategies. Further investigation into its efficacy in various preclinical and clinical settings is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Angiogenesis Assays in the Chick CAM | Springer Nature Experiments [experiments.springernature.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. corning.com [corning.com]
- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficacy of ITPP Sodium Salt In Vitro and In Vivo
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol trispyrophosphate (ITPP) sodium salt has emerged as a promising therapeutic agent due to its unique mechanism of action as an allosteric modulator of hemoglobin. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of ITPP, supported by experimental data, to aid researchers in their evaluation of this compound for various therapeutic applications, including oncology and cardiovascular diseases.
ITPP Sodium Salt: Mechanism of Action
ITPP is a synthetic, membrane-permeable molecule that, upon entering red blood cells, binds to the allosteric site of hemoglobin. This binding reduces hemoglobin's affinity for oxygen, leading to a rightward shift in the oxygen-hemoglobin dissociation curve.[1][2] Consequently, more oxygen is released from red blood cells into tissues, particularly in hypoxic environments.[3][4] This enhanced oxygen delivery forms the basis of ITPP's therapeutic potential.
Furthermore, some studies suggest that ITPP may also exert its effects through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[5] This dual mechanism of action, enhancing oxygenation and potentially interfering with cancer cell signaling, makes ITPP a subject of significant research interest.
Signaling Pathway of ITPP's Dual Mechanism of Action
Caption: Dual mechanism of ITPP action.
In Vivo Efficacy of this compound
Numerous in vivo studies have demonstrated the ability of ITPP to increase oxygen levels in hypoxic tissues, particularly in tumor microenvironments. This reoxygenation can enhance the efficacy of conventional cancer therapies such as radiotherapy and chemotherapy, which are often limited by tumor hypoxia.
| Animal Model | Tumor Type | ITPP Dosage | Measurement Method | Key Findings | Reference |
| Rat | 9L Intracranial Tumor | 150 mg/kg (intravenous) | EPR Oximetry | Significant increase in tumor pO2, with maximum values ranging from 139.7 to 197.7 mm Hg. | [6] |
| Rodent | Rhabdomyosarcoma | 2 g/kg (intraperitoneal) | EPR Oximetry | Enhanced tumor oxygenation, with a 83.6% increase in pO2 in 9L-glioma. | [7][8] |
| Mouse | Metastatic Colon Cancer | Not specified | Not specified | Significantly reduced the occurrence of metastases and improved survival. | [9] |
In Vitro Efficacy of this compound
In vitro studies have focused on elucidating the cellular mechanisms of ITPP's action, including its direct effects on cancer cells.
| Cell Line | Efficacy Metric | Key Findings | Reference |
| Rhabdomyosarcoma | Oxygen Consumption Rate (OCR) | Significantly decreased OCR. | [3][10] |
| 9L-glioma | Oxygen Consumption Rate (OCR) | Significantly decreased OCR. | [3][10] |
Quantitative data on the percentage decrease in OCR was not available in the reviewed literature.
Comparison with Alternative Hemoglobin Modulators
To provide a comprehensive overview, the efficacy of ITPP is compared with other allosteric modulators of hemoglobin that have been investigated for similar therapeutic purposes.
Efaproxiral (RSR13)
Efaproxiral is another synthetic allosteric modulator of hemoglobin designed to increase tissue oxygenation.
| Efficacy Metric | This compound | Efaproxiral |
| In Vivo Tumor Oxygenation | Significant increase in tumor pO2 (e.g., 83.6% increase in 9L-glioma)[7] | Significant increase in intracranial tumor pO2 (max values: 139.7-197.7 mm Hg)[6] |
| In Vitro Efficacy | Decreased Oxygen Consumption Rate in cancer cell lines[3][10] | Data not readily available in a comparable format |
Voxelotor (GBT440)
Voxelotor is an FDA-approved hemoglobin S (HbS) polymerization inhibitor used for the treatment of sickle cell disease. While its primary mechanism involves increasing hemoglobin's affinity for oxygen to prevent sickling, it serves as a relevant comparison for a clinically approved hemoglobin modulator.
| Efficacy Metric | This compound | Voxelotor (GBT440) |
| Primary Mechanism | Decreases hemoglobin's oxygen affinity to enhance O2 release. | Increases hemoglobin's oxygen affinity to prevent HbS polymerization. |
| In Vivo Efficacy (Primary Endpoint) | Increased tissue oxygenation. | Increased hemoglobin levels in sickle cell disease patients. |
| In Vitro Efficacy | Reduces oxygen consumption in cancer cells. | Increases hemoglobin-oxygen affinity.[11] |
Experimental Protocols
In Vivo Tumor Oxygen Measurement using Electron Paramagnetic Resonance (EPR) Oximetry
This protocol provides a non-invasive method for the repeated measurement of partial pressure of oxygen (pO2) in tumors.
Materials:
-
EPR spectrometer
-
Implantable oxygen-sensing probes (e.g., lithium phthalocyanine crystals)
-
Anesthesia
-
Animal model with established tumors
Procedure:
-
Probe Implantation: Anesthetize the animal and surgically implant the oxygen-sensing probe directly into the tumor tissue. Allow for a recovery period for the tissue to heal around the probe.
-
Baseline Measurement: Place the anesthetized animal within the EPR spectrometer. Position the detector over the implanted probe and acquire baseline pO2 readings.
-
ITPP Administration: Administer this compound at the desired concentration and route (e.g., intraperitoneal or intravenous injection).
-
Post-Administration Measurements: Acquire pO2 measurements at regular intervals following ITPP administration to monitor the change in tumor oxygenation over time.
-
Data Analysis: Analyze the EPR signal to calculate the pO2 values at each time point and compare them to the baseline measurements.
Workflow for In Vivo EPR Oximetry
Caption: In vivo EPR oximetry workflow.
In Vitro Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Conclusion
This compound demonstrates significant efficacy in both in vitro and in vivo models. Its ability to enhance tissue oxygenation, particularly in hypoxic tumors, presents a compelling rationale for its further investigation as a standalone therapy or in combination with existing cancer treatments. Furthermore, its potential to directly impact cancer cell metabolism through pathways like PI3K warrants deeper exploration. While alternatives like Efaproxiral show comparable effects on tumor oxygenation, and Voxelotor offers a precedent for a clinically approved hemoglobin modulator, ITPP's dual mechanism of action may offer unique therapeutic advantages. Further research, including direct comparative studies and elucidation of its signaling pathways, will be crucial in defining the clinical potential of this compound.
References
- 1. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of myo-inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Comparative Review of Synthetic Routes to Myo-Inositol Trispyrophosphate (ITPP)
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol trispyrophosphate (ITPP) is a synthetic allosteric effector of hemoglobin, capable of increasing the oxygen-releasing capacity of red blood cells. This property has made it a molecule of significant interest for its potential therapeutic applications in conditions characterized by tissue hypoxia, such as cardiovascular diseases and certain cancers. The synthesis of this complex molecule is a critical step in its preclinical and clinical evaluation. This guide provides a comparative overview of the primary synthetic routes to ITPP, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Comparison of Synthetic Routes
The predominant and most well-documented synthetic route to ITPP commences with commercially available phytic acid (myo-inositol hexakisphosphate, IP6). This approach leverages the existing phosphorylated inositol backbone of phytic acid, simplifying the overall synthetic challenge. A theoretical alternative, though not well-established in the literature for ITPP itself, would involve a multi-step synthesis starting from myo-inositol, requiring a carefully orchestrated series of protection, phosphorylation, and pyrophosphorylation steps.
| Parameter | Route 1: Cyclization of Phytic Acid | Route 2: Stepwise Synthesis from Myo-Inositol (Theoretical) |
| Starting Material | Phytic Acid (IP6) | Myo-Inositol |
| Key Reactions | Ion exchange, salt formation, intramolecular cyclization | Protecting group manipulation, multiple phosphorylations, pyrophosphorylation |
| Reagents | Dowex 50 resin, Triethylamine, Dicyclohexylcarbodiimide (DCC) | Various protecting group reagents, phosphorylating agents (e.g., phosphoramidites), pyrophosphorylating agents |
| Reported Yield | Data not consistently reported in literature | Not applicable (theoretical for ITPP) |
| Purity | Requires significant purification | Would likely require extensive chromatographic purification at multiple stages |
| Scalability | Potentially scalable | Likely complex and costly to scale |
| Advantages | Fewer synthetic steps, readily available starting material | Potentially allows for the synthesis of analogues with specific phosphorylation patterns |
| Disadvantages | Formation of multiple pyrophosphate regioisomers and oligomeric byproducts, purification can be challenging.[1] | Long and complex synthesis, protecting group strategy would be challenging, low overall yield expected. |
Experimental Protocols
Route 1: Synthesis of ITPP from Phytic Acid
This protocol is based on the widely cited method involving the intramolecular cyclization of phytic acid.
Materials:
-
Phytic acid dodecasodium salt (IP6•12Na)
-
Dowex 50W-X8 resin (H+ form)
-
Triethylamine
-
Dicyclohexylcarbodiimide (DCC)
-
Acetonitrile
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Preparation of Phytic Acid (H+ form): An aqueous solution of phytic acid dodecasodium salt is passed through a column packed with Dowex 50W-X8 resin (H+ form). The eluent containing the free phytic acid is collected.
-
Formation of the Triethylammonium Salt: The acidic eluent is neutralized with triethylamine to a pH of 7.0. The resulting solution is concentrated under reduced pressure to obtain the triethylammonium salt of phytic acid as a viscous oil.
-
Intramolecular Cyclization: The triethylammonium salt of phytic acid is dissolved in a mixture of acetonitrile and water (2:1 v/v). Dicyclohexylcarbodiimide (DCC) is added to the solution, and the reaction mixture is heated.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated, and the crude ITPP is precipitated. Purification is typically achieved by ion-exchange chromatography. The hydrophilic nature of ITPP makes its extraction and purification from biological matrices and reaction mixtures challenging.[1]
Signaling Pathway and Mechanism of Action
ITPP exerts its biological effect by acting as an allosteric modulator of hemoglobin. It binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), stabilizing the T-state (tense state) of hemoglobin, which has a lower affinity for oxygen. This shift in equilibrium promotes the release of oxygen from red blood cells into the surrounding tissues, thereby alleviating hypoxia.
Experimental Workflow for Synthesis Comparison
The following diagram outlines the logical workflow for comparing different synthetic routes of ITPP.
References
Safety Operating Guide
Proper Disposal of ITPP Sodium Salt: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling myo-inositol trispyrophosphate (ITPP) sodium salt must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. The primary recommended method of disposal involves chemical incineration. This guide provides essential, step-by-step procedures for the safe handling and disposal of ITPP sodium salt waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid generating dust during handling.[2]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration by a licensed waste disposal facility.
-
Waste Collection:
-
Carefully collect all this compound waste, including any contaminated materials such as pipette tips, tubes, and absorbent pads.
-
Place the waste into a suitable, clearly labeled, and closed container.[1]
-
-
Preparation for Disposal:
-
For incineration, the material should be dissolved or mixed with a combustible solvent.[1] The choice of solvent should be made in consultation with your institution's environmental health and safety (EHS) office and the licensed waste disposal company.
-
-
Incineration:
-
The mixture must be burned in a chemical incinerator equipped with an afterburner and an exhaust air system to ensure complete combustion and to scrub any harmful emissions.[1]
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] Consult your institution's EHS office for specific guidance and to ensure compliance.
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Cleanup:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[2]
-
For wet spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal.
-
-
Decontamination: Thoroughly clean the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling ITPP Sodium Salt
For Immediate Reference: In the event of a spill, refer to the Chemical Spill Response workflow.
Myo-Inositol Trispyrophosphate (ITPP) sodium salt is a synthetic allosteric effector of hemoglobin, valued in research for its ability to increase oxygen release from red blood cells. While it is not classified as a hazardous substance, prudent laboratory practices are essential to ensure the safety of all personnel.[1] This guide provides essential safety and logistical information for handling ITPP sodium salt in a laboratory setting.
Essential Safety Information
Although this compound is not classified as hazardous, its toxicological properties have not been exhaustively investigated.[2] Therefore, it is crucial to handle it with care, employing standard laboratory precautions to minimize exposure.
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) Requirements | First Aid Measures |
| Hazard Class: Not classified as hazardous[1] | Eye/Face Protection: Safety glasses or goggles are required.[2][3] | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Consult a physician.[1][2] |
| Precautionary Statements: | Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[2][3] | Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1][2] |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4] |
| P262: Do not get in eyes, on skin, or on clothing.[2] | Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[1][4] |
Operational and Disposal Plans
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] this compound is hygroscopic.[2]
Handling and Use
-
Designated Area: Handle this compound in a designated area, such as a chemical fume hood, to minimize the potential for exposure and contamination.
-
Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above.
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[5] Use techniques such as gentle scooping rather than pouring, and clean up any spills promptly.
-
Weighing: If weighing the powder, do so in an enclosure or a balance with a draft shield.
-
Solution Preparation: When preparing solutions, add the solid to the liquid to minimize dust generation.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols
Detailed experimental protocols will vary depending on the specific application. It is imperative to develop a standard operating procedure (SOP) for your specific use of this compound that incorporates the safety and handling information provided in this guide.
Visual Workflow: Chemical Spill Response
Caption: Workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
